6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-11-2-4(7(12)13)10-6(11)1-9-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMAWFHELKESRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651757 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-56-3 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its rigid, bicyclic core, decorated with a bromine atom and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of these functional groups allows for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the development of new chemical entities.
Physicochemical Properties
This compound presents as a solid at room temperature and is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 242.03 g/mol | [1][2] |
| CAS Number | 1000018-56-3 | [1] |
| Appearance | Solid (form may vary) | [3] |
| XLogP3 | 1.6 | [2] |
| Monoisotopic Mass | 240.94869 Da | [2] |
These properties suggest a molecule with moderate lipophilicity, suitable for interaction with biological targets. The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (nitrogen atoms, carboxylic oxygen) indicates the potential for strong interactions within a protein binding pocket.
Synthesis and Characterization
The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine with a halo-carbonyl compound. While a specific, detailed experimental protocol for this compound is not widely published, a general and plausible synthetic route can be extrapolated from the synthesis of analogous compounds like 6-bromoimidazo[1,2-a]pyridine.[4]
A likely synthetic approach would involve the reaction of 2-amino-5-bromopyrazine with a 2-keto-3-halo-propionic acid derivative, followed by cyclization.
Caption: Plausible synthetic pathway for the target molecule.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While fully interpreted spectra are not publicly available, typical spectral characteristics can be predicted based on its structure and data from related compounds.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyrazine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the seven carbon atoms in the molecule. The carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically 165-190 ppm), while the carbons attached to the electronegative bromine and nitrogen atoms will also be shifted downfield.[5]
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:[6]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |
| C=N and C=C (Aromatic) | 1600-1400 | Stretching vibrations |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its two primary functional groups: the bromine atom at the 6-position and the carboxylic acid at the 2-position. This dual functionality allows for a wide range of chemical transformations, making it a valuable scaffold for building molecular diversity.
Reactions at the 6-Bromo Position
The bromine atom on the pyrazine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
3.1.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this reaction, the 6-bromo substituent can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups.[7][8]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactions at the 2-Carboxylic Acid Position
The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amide bonds.
3.2.1. Amide Bond Formation
The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to generate a library of amides. This is a fundamental reaction in medicinal chemistry for exploring SAR.[9][10]
Caption: General scheme for amide bond formation.
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU or EDCI, 1.1-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyrazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have shown a broad spectrum of pharmacological activities.[11]
Antimicrobial Agents
The emergence of antimicrobial resistance is a major global health threat, and there is an urgent need for new classes of antibiotics. Imidazo[1,2-a]pyrazine derivatives have been investigated as potential antimicrobial agents. For example, computational studies have identified compounds with this core structure as having potential antibacterial activity against Staphylococcus aureus by targeting pyruvate carboxylase.[12]
Enzyme Inhibitors
The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the design of enzyme inhibitors. For instance, derivatives of this class have been identified as inhibitors of the VirB11 ATPase in Helicobacter pylori, a key enzyme in the bacterium's virulence.[13] This highlights the potential of this scaffold in developing novel anti-infective agents.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its well-defined structure and dual functional handles allow for systematic chemical modifications, making it an ideal starting point for lead optimization campaigns in drug discovery. The ability to perform selective reactions at both the 6-bromo and 2-carboxylic acid positions provides medicinal chemists with the tools to fine-tune the physicochemical and pharmacological properties of the resulting molecules. As the demand for new and effective therapeutics continues to grow, the importance of scaffolds like this compound in the drug discovery process is set to increase.
References
- 1. scbt.com [scbt.com]
- 2. 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2 | CID 28875797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. espublisher.com [espublisher.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid CAS number 1000018-56-3
An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1000018-56-3): A Privileged Scaffold for Drug Discovery
Introduction
The imidazo[1,2-a]pyrazine nucleus is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. As a "privileged scaffold," this nitrogen bridgehead-fused system is a structural analogue of deazapurines and is endowed with a multitude of biological activities. Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory activities.[1][2][3]
This guide focuses on a particularly valuable derivative: This compound (CAS Number: 1000018-56-3). This molecule is a highly versatile building block for drug discovery professionals. Its structure is strategically functionalized with two key reactive handles: a bromine atom at the C6 position, ideal for modern cross-coupling reactions, and a carboxylic acid at the C2 position, perfect for amide bond formation. This dual functionality allows for the systematic and diverse elaboration of the core scaffold to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
As a senior application scientist, this document serves as a comprehensive technical resource for researchers, providing in-depth insights into the compound's properties, a robust synthesis protocol with mechanistic rationale, analytical characterization, and its strategic application in medicinal chemistry.
Physicochemical and Structural Properties
The unique arrangement of atoms in this compound dictates its chemical behavior and potential for biological interactions. The electron-deficient pyrazine ring, fused with the electron-rich imidazole ring, creates a distinct electronic profile that influences its reactivity and binding capabilities.
| Property | Value | Source |
| CAS Number | 1000018-56-3 | [4][5] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₇H₄BrN₃O₂ | [4][5] |
| Molecular Weight | 242.03 g/mol | [4][5] |
| Monoisotopic Mass | 240.94869 Da | [4] |
| XLogP3 (Predicted) | 1.6 | [4] |
| Canonical SMILES | C1=C(N=C2N1C=C(N=C2)Br)C(=O)O | [4] |
| InChI Key | KEMAWFHELKESRS-UHFFFAOYSA-N | [4][6] |
Synthesis and Purification: A Validated Approach
While numerous methods exist for constructing the imidazo[1,2-a]pyrazine core, a reliable and logical pathway to this compound involves a two-step sequence starting from commercially available 2-aminopyrazine. This approach ensures regiochemical control and provides a good overall yield.
Synthetic Workflow Overview
Caption: Proposed synthetic pathway to the target compound.
Part 1: Electrophilic Bromination
Protocol:
-
To a solution of 2-aminopyrazine (1.0 eq) in N,N-dimethylformamide (DMF), cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. The use of NBS is critical as it provides a source of electrophilic bromine (Br⁺) under mild conditions, preventing over-bromination. DMF serves as a polar aprotic solvent that solubilizes the starting materials and facilitates the ionic reaction mechanism.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate (2-amino-5-bromopyrazine) by filtration, wash with cold water, and dry under vacuum.
Part 2: Cyclocondensation and Saponification
Protocol:
-
Suspend 2-amino-5-bromopyrazine (1.0 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq) in ethanol. NaHCO₃ acts as a mild base to neutralize the HBr generated during the cyclization.
-
Add ethyl bromopyruvate (1.1 eq) dropwise. This reagent serves as the three-carbon electrophilic partner. The initial step is an Sₙ2 reaction where the exocyclic amine of the pyrazine attacks the α-carbon of the pyruvate, displacing bromide.
-
Reflux the mixture for 8-12 hours. The elevated temperature promotes the intramolecular cyclization, where the endocyclic pyrazine nitrogen attacks the ketone carbonyl, followed by dehydration to form the aromatic imidazole ring.
-
After cooling, filter the mixture and concentrate the filtrate to obtain crude ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate. Purify via column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 4-6 hours. This is a standard saponification (ester hydrolysis) to yield the target carboxylic acid.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Collect the white precipitate of this compound by filtration, wash with cold water, and dry under high vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. The following spectral data are expected for this compound.[7]
-
¹H NMR: The spectrum should display three distinct signals in the aromatic region, corresponding to the protons on the heterocyclic core. The chemical shifts (δ, ppm) would be approximately 9.1 (s, 1H, H5), 8.3 (s, 1H, H3), and 8.2 (s, 1H, H8). A broad singlet for the carboxylic acid proton will also be present, typically >12 ppm.
-
Mass Spectrometry (MS): ESI-MS should show a molecular ion [M-H]⁻ at m/z ≈ 240 and 242, and [M+H]⁺ at m/z ≈ 242 and 244. The characteristic ~1:1 ratio of these ion peaks is the definitive signature of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The spectrum will be characterized by a broad absorption band from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp, strong absorption band around 1700-1725 cm⁻¹ (C=O stretch).
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its capacity as a versatile intermediate. The bromine and carboxylic acid groups serve as orthogonal reactive sites for building molecular complexity.
Strategic Derivatization Pathways
Caption: Key derivatization reactions for SAR exploration.
-
The C6-Bromine Handle: This site is primed for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reacting with boronic acids or esters introduces new aryl or heteroaryl groups, allowing for exploration of π-stacking or hydrophobic interactions in a target's binding pocket.
-
Buchwald-Hartwig Amination: Forms a C-N bond, enabling the introduction of various amine functionalities which can act as hydrogen bond donors or acceptors, or serve as basic centers to improve solubility.
-
Sonogashira Coupling: Introduces alkynes, which can be used as rigid linkers or further functionalized.
-
-
The C2-Carboxylic Acid Handle: This group is readily converted to an amide, a cornerstone of many drug molecules.
-
Amide Coupling: Using standard coupling reagents (e.g., HATU, HBTU, EDC), the core can be linked to amines, amino acids, or complex fragments. This is a primary strategy for mimicking peptide bonds or extending a molecule to reach distal binding pockets.
-
The imidazo[1,2-a]pyrazine scaffold, functionalized in this manner, has been successfully employed to develop inhibitors for targets such as protein kinases (e.g., PI3K), ATPases, and as anticancer agents.[8][9][10] For example, derivatives have shown cytotoxicity against various cancer cell lines, making this core a promising starting point for oncology drug discovery programs.[1][10][11]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
| Aspect | Recommendation | Source |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [12][13] |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [12][14] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. | [13][14] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [14][15] |
| Use Restriction | For research and development use only. Not for diagnostic or therapeutic use. | [5] |
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with two versatile and orthogonal functional groups, provides an efficient and powerful platform for the synthesis of compound libraries aimed at a diverse range of biological targets. The robust synthetic accessibility and the proven track record of the parent scaffold underscore its potential to serve as a foundational element in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this high-value building block into their drug discovery programs.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2 | CID 28875797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound(1000018-56-3) 1H NMR [m.chemicalbook.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.ca [fishersci.ca]
- 14. echemi.com [echemi.com]
- 15. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Molecular Structure of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological properties.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and antiviral agents, as well as inhibitors of various enzymes. The fused bicyclic system provides a rigid and planar structure that can effectively interact with biological targets. The strategic placement of substituents on the imidazo[1,2-a]pyrazine ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid incorporates two key functional groups: a bromine atom and a carboxylic acid. The bromine atom at the 6-position can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional molecular complexity. The carboxylic acid at the 2-position provides a site for forming amides, esters, or other derivatives, and can also participate in crucial hydrogen bonding interactions with biological receptors.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a fused imidazole and pyrazine ring system. The IUPAC name for this compound is this compound.[2] Its chemical formula is C₇H₄BrN₃O₂, with a molecular weight of approximately 242.03 g/mol .[2]
Key Structural Features:
-
Planar Aromatic System: The fused imidazo[1,2-a]pyrazine core is an aromatic system, contributing to the molecule's overall stability and influencing its electronic properties.
-
Electron-Withdrawing Groups: The pyrazine ring, along with the bromine atom and the carboxylic acid, contributes to the electron-deficient nature of the aromatic system.
-
Hydrogen Bonding Potential: The carboxylic acid group provides both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). The nitrogen atoms in the ring system can also act as hydrogen bond acceptors.
Predicted Physicochemical Properties:
A summary of the key physicochemical properties of this compound, as computed by PubChem, is presented in the table below.[2]
| Property | Value |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 240.94869 g/mol |
| Monoisotopic Mass | 240.94869 g/mol |
| Topological Polar Surface Area | 67.5 Ų |
| Heavy Atom Count | 13 |
| CAS Number | 1000018-56-3 |
Proposed Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[3][4][5] The most common approach involves the condensation of a 2-aminopyrazine derivative with a suitable α-halocarbonyl compound.
A likely precursor for the synthesis would be 2-amino-5-bromopyrazine. The synthesis could proceed via the following steps:
-
Condensation: Reaction of 2-amino-5-bromopyrazine with a pyruvate derivative, such as ethyl bromopyruvate, would lead to the formation of the imidazo[1,2-a]pyrazine ring system.
-
Hydrolysis: Subsequent hydrolysis of the resulting ester would yield the desired this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 eq).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide, 2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2 | CID 28875797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
Synthesis and characterization of imidazo[1,2-a]pyrazine derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyrazine Derivatives
Foreword: The Ascendance of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Recognized as a "privileged structure," this scaffold is a cornerstone in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, making it a fertile ground for drug discovery.[1] Notable therapeutic agents and clinical candidates targeting enzymes like PI3K, Aurora kinases, and various receptor tyrosine kinases feature this versatile framework.[2][4][5]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the prevailing synthetic strategies for constructing imidazo[1,2-a]pyrazine derivatives. It delves into the causality behind experimental choices, offers detailed characterization protocols, and presents a framework for the logical and efficient development of novel compounds based on this potent scaffold.
Part 1: Strategic Synthesis of the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through several strategic approaches, ranging from classical condensation reactions to highly efficient multicomponent reactions (MCRs). The choice of method is often dictated by the desired substitution pattern, scalability, and atom economy.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[6] This approach is lauded for its high efficiency, atom economy, and the ability to rapidly generate diverse compound libraries.[6][7]
The Groebke-Blackburn-Bienaymé (GBB) reaction stands as the preeminent method for synthesizing 3-aminoimidazo[1,2-a]pyrazine derivatives.[8][9] This acid-catalyzed, three-component condensation involves an aminopyrazine, an aldehyde, and an isocyanide.[8]
The reaction proceeds via the formation of a Schiff base intermediate from the aminopyrazine and the aldehyde. Subsequent attack by the isocyanide, followed by an intramolecular cyclization and proton transfer, yields the final product. The use of Lewis acid catalysts, such as Yttrium triflate or BF₃·MeCN, and dehydrating agents like trimethyl orthoformate has been shown to significantly enhance reaction rates and yields, making the process highly reproducible and scalable for industrial applications.[8][10] The GBB reaction's tolerance for a wide variety of substrates makes it an exceptionally versatile tool for creating libraries of novel drug candidates.[8][10]
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Beyond the GBB reaction, other isocyanide-based MCRs, such as the Ugi reaction, have been adapted for the synthesis of these heterocycles.[6][7][11] For instance, an efficient iodine-catalyzed, one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and an isocyanide (like tert-butyl isocyanide) affords imidazo[1,2-a]pyrazine derivatives in good yields.[2][6][12] This method is particularly attractive due to the low cost, low toxicity, and ready availability of iodine as a catalyst, aligning with the principles of green chemistry.[2][6] The reaction proceeds through an in-situ generated product that undergoes a [4+1] cycloaddition with the isocyanide.[2][12]
Classical Cyclocondensation Strategies
A foundational and widely used method for synthesizing the imidazo[1,2-a]pyrazine core involves the reaction of a 2-aminopyrazine with an α-haloketone. This bimolecular nucleophilic substitution followed by intramolecular cyclization and dehydration is a robust and straightforward approach, particularly for accessing derivatives with substitution at the C2 position. Variations of this method have been developed using green chemistry principles, such as performing the reaction in water without an organic solvent or catalyst, which can simplify purification and reduce environmental impact.[13]
Post-Synthetic Modification and Functionalization
Achieving chemical diversity often relies on the post-synthetic modification of a pre-formed imidazo[1,2-a]pyrazine core. This allows for the introduction of various functional groups at specific positions, which is critical for structure-activity relationship (SAR) studies.
-
Electrophilic Substitution: The C3 position of the imidazole ring is electron-rich and susceptible to electrophilic attack. Regioselective bromination at this position can be readily achieved using N-bromosuccinimide (NBS) in ethanol at room temperature.[14]
-
Nucleophilic Substitution: Substitutions can also be introduced at the pyrazine ring, often at the C8 position. This typically involves starting with a halogenated precursor, such as an 8-bromo-imidazo[1,2-a]pyrazine, which can then undergo nucleophilic substitution with various amines (e.g., morpholine, piperidine) or other nucleophiles. This strategy is highly effective for installing pharmacophores known to enhance biological activity or improve pharmacokinetic properties.
Caption: Key synthetic pathways to imidazo[1,2-a]pyrazine derivatives.
Part 2: Rigorous Characterization of Synthesized Derivatives
Unambiguous structural confirmation and purity assessment are paramount in chemical synthesis, particularly for compounds intended for biological evaluation. A combination of spectroscopic and analytical techniques is employed for the comprehensive characterization of imidazo[1,2-a]pyrazine derivatives.
Spectroscopic Elucidation
¹H and ¹³C NMR are the most powerful tools for routine structural analysis.
-
¹H NMR: The aromatic protons on the fused ring system exhibit characteristic chemical shifts. For example, in 6-methyl-2-phenylimidazo[1,2-a]pyrazine, protons on the pyrazine and imidazole rings appear as singlets around δ 9.1, 8.2, and 8.1 ppm. The specific chemical shifts and coupling constants provide definitive information about the substitution pattern.
-
¹³C NMR: This technique reveals the carbon framework of the molecule. The carbon atoms of the imidazo[1,2-a]pyrazine core typically resonate in the δ 105-155 ppm range.
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. Techniques like Electrospray Ionization (ESI) are commonly used, often providing the protonated molecular ion peak [M+H]⁺.[15] High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement, which must match the calculated value for the proposed molecular formula.[2]
IR spectroscopy is used to identify the presence of specific functional groups. For instance, the C=N stretching vibration within the heterocyclic core typically appears around 1546 cm⁻¹. The presence of an amino group would be indicated by characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[2]
Crystallographic Analysis
Single-Crystal X-ray Diffraction: For novel compounds, obtaining a single crystal suitable for X-ray diffraction provides the ultimate, unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[4][5] This information is invaluable for structure-based drug design, as it allows for the direct visualization of how a ligand interacts with its protein target.[4][5]
Caption: A standard workflow for the characterization of a novel compound.
Part 3: Exemplary Protocols and Data
To provide a practical context, this section outlines a representative experimental protocol for a GBB reaction and presents a table of typical characterization data.
Protocol: Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine via GBB Reaction
This protocol is a generalized representation based on established procedures.[8]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-aminopyrazine (1.0 mmol, 1.0 eq), the desired aldehyde (1.1 mmol, 1.1 eq), and an appropriate solvent (e.g., methanol or acetonitrile, 5 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the stirring solution.
-
Reactant Addition: Add the isocyanide (1.2 mmol, 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.
-
Characterization: Characterize the final product using NMR, HRMS, and IR spectroscopy.
Representative Characterization Data
The table below summarizes typical spectroscopic data for a hypothetical derivative, 2-Phenyl-3-(cyclohexylamino)imidazo[1,2-a]pyrazine .
| Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃) | δ 8.95 (s, 1H), 8.10 (d, 1H), 7.95-7.85 (m, 2H), 7.60 (d, 1H), 7.50-7.30 (m, 3H), 4.50 (br s, 1H), 3.50 (m, 1H), 2.10-1.20 (m, 10H) | Protons corresponding to the pyrazine, imidazole, phenyl, and cyclohexyl groups are present in the expected regions. |
| ¹³C NMR (CDCl₃) | δ 148.5, 142.0, 138.5, 134.0, 129.0, 128.5, 127.0, 125.0, 118.0, 112.0, 55.0, 33.5, 26.0, 25.0 | Aromatic and aliphatic carbons consistent with the proposed structure. |
| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 3050 (Aromatic C-H), 2930, 2855 (Aliphatic C-H), 1610, 1550 (C=N, C=C stretch) | Presence of N-H (amine) and other key functional groups confirmed. |
| HRMS (ESI) | m/z [M+H]⁺ Calculated for C₁₈H₂₁N₄: 293.1761; Found: 293.1759 | The measured mass is in excellent agreement with the calculated mass, confirming the molecular formula. |
Conclusion
The imidazo[1,2-a]pyrazine scaffold continues to be a highly valuable core in the pursuit of novel therapeutics. The development and refinement of synthetic methodologies, particularly multicomponent reactions like the GBB, have made this scaffold readily accessible. This guide has outlined the key synthetic strategies and essential characterization techniques that form the foundation of research in this area. A thorough understanding of these principles is critical for the rational design and efficient synthesis of new derivatives, ultimately paving the way for the discovery of next-generation drugs and functional materials.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its burgeoning role as a key building block in the creation of novel therapeutics, particularly in oncology and virology.
Core Identity and Physicochemical Profile
This compound is a structurally unique molecule featuring a fused imidazo[1,2-a]pyrazine bicyclic system. This core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides versatile handles for synthetic elaboration and influences the molecule's electronic properties and binding interactions.
Chemical Structure and Identifiers
The definitive identification of this compound is crucial for any research and development endeavor.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1000018-56-3 | [2] |
| Molecular Formula | C₇H₄BrN₃O₂ | [3] |
| Molecular Weight | 242.03 g/mol | [3] |
| Canonical SMILES | C1=C(N=C2N1C=C(N=C2)Br)C(=O)O | [3] |
| InChIKey | KEMAWFHELKESRS-UHFFFAOYSA-N | [3] |
Physicochemical Properties (Predicted)
The following properties, predicted through computational models, offer valuable insights into the molecule's behavior in various experimental settings.
| Property | Value | Source |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 240.94869 Da | [3] |
| Monoisotopic Mass | 240.94868 Da | [4] |
| Topological Polar Surface Area | 67.5 Ų | [3] |
| Heavy Atom Count | 13 | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyrazine core. The general strategy involves the condensation of a substituted aminopyrazine with a suitable α-halocarbonyl compound.
Proposed Synthetic Pathway
A logical and efficient synthetic route is outlined below. This pathway is a composite of established methods for the synthesis of related imidazo[1,2-a]pyrazine derivatives.[1][5]
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a representative, detailed procedure based on analogous syntheses.[6] Researchers should optimize conditions as needed.
Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60 °C.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to ~3-4 with dilute hydrochloric acid.
-
The resulting precipitate is the desired product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
The structural confirmation of the final compound is paramount. The following are expected spectroscopic data based on the structure and data for similar compounds.[7][8]
¹H NMR (Nuclear Magnetic Resonance):
-
The protons on the pyrazine ring are expected to appear as singlets or doublets in the aromatic region (δ 7.5-9.0 ppm).
-
The proton at the 3-position of the imidazole ring will likely be a singlet in a similar region.
-
The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm).[8]
¹³C NMR (Nuclear Magnetic Resonance):
-
The spectrum will show distinct signals for each of the seven carbon atoms.
-
The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of δ 160-180 ppm.[8]
-
The carbons of the heterocyclic rings will appear in the aromatic region.
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (242.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Applications in Drug Discovery and Development
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the design of kinase inhibitors. The introduction of a bromine atom and a carboxylic acid group on this core provides a versatile platform for generating libraries of compounds for screening against various therapeutic targets.
Kinase Inhibitors in Oncology
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Derivatives of the imidazo[1,2-a]pyrazine core have shown potent inhibitory activity against several key kinases implicated in cancer progression.
Caption: Potential therapeutic applications stemming from kinase inhibition.
-
Cyclin-Dependent Kinase 9 (CDK9): Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of CDK9, a key regulator of transcription. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it an attractive target for cancer therapy.
-
Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitosis. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop inhibitors of Aurora kinases, which are currently being investigated as anticancer agents.
-
Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is frequently hyperactivated in various cancers. Novel imidazo[1,2-a]pyrazines have been reported as effective PI3K inhibitors.
Antiviral Applications
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as antiviral agents. For instance, some compounds from this class have shown inhibitory activity against human coronavirus strains, suggesting a potential for broader antiviral applications.
Building Block for PROTACs
The carboxylic acid functionality of this compound makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[10][11][12] The carboxylic acid can be readily coupled to a linker, which is then attached to a ligand for an E3 ubiquitin ligase, opening up new avenues for targeted protein degradation.
Caption: Role as a warhead in PROTAC design.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is intended for research use only.[2] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound.
Conclusion
This compound represents a molecule of considerable strategic value in contemporary drug discovery. Its robust and versatile imidazo[1,2-a]pyrazine core, coupled with synthetically tractable functional groups, positions it as a key starting material for the development of kinase inhibitors, antiviral agents, and targeted protein degraders. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this promising compound in their quest for novel and effective therapeutics.
References
- 1. [PDF] Research article A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES | Semantic Scholar [semanticscholar.org]
- 2. scbt.com [scbt.com]
- 3. 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2 | CID 28875797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound(1000018-56-3) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. Building Blocks for Synthesis of Proteolysis Targeting Compounds | TCI AMERICA [tcichemicals.com]
A Technical Guide to 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a privileged structure, frequently incorporated into bioactive molecules to modulate a range of biological targets. This document details the fundamental physicochemical properties of the title compound, including its precise molecular weight. It outlines a representative synthetic protocol, grounded in established cyclocondensation methodologies, and explores the mechanistic principles behind the synthesis. Furthermore, this guide discusses the compound's critical role as a versatile building block in contemporary drug discovery, particularly in the development of enzyme inhibitors and targeted protein degraders. All technical claims are supported by authoritative sources to ensure scientific integrity.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
Nitrogen-fused heterocyclic systems are cornerstones of modern medicinal chemistry, and among them, the imidazo[1,2-a]pyrazine core is particularly prominent. This scaffold is found in numerous pharmacologically active agents, demonstrating efficacy as benzodiazepine receptor agonists, anti-inflammatory agents, and antibacterial compounds.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for creating molecules that can precisely interact with the active sites of enzymes and receptors. This compound emerges as a highly valuable derivative, featuring two key functional handles: a bromine atom and a carboxylic acid. The bromine at the C6 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The carboxylic acid at the C2 position serves as a versatile anchor point for amide bond formation or other conjugations, making it an essential intermediate for library synthesis and the construction of complex therapeutic agents.
Physicochemical and Structural Characteristics
The precise characterization of a molecule is fundamental to its application in research and development. This compound is a solid at room temperature with a molecular formula of C₇H₄BrN₃O₂.[2] Its key identifiers and computed properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1000018-56-3 | PubChem[2] |
| Molecular Formula | C₇H₄BrN₃O₂ | PubChem[2] |
| Molecular Weight | 242.03 g/mol | PubChem[2] |
| Monoisotopic Mass | 240.94869 Da | PubChem[2] |
| SMILES | C1=C(N=C2N1C=C(N=C2)Br)C(=O)O | PubChem[2] |
| InChIKey | KEMAWFHELKESRS-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 (Predicted) | 1.6 | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of the imidazo[1,2-a]pyrazine core is most classically achieved through the cyclocondensation of a 2-amino-pyrazine derivative with an α-haloketone or equivalent α-dicarbonyl species.[3] For the title compound, a robust and logical synthetic approach involves the reaction of 2-amino-5-bromopyrazine with an ethyl bromopyruvate, followed by saponification of the resulting ester.
Synthetic Workflow Diagram
The overall transformation can be visualized as a two-step process: initial heterocycle formation followed by hydrolysis.
Caption: Synthetic pathway for this compound.
Mechanistic Rationale
The reaction proceeds via an initial SN2 reaction where the most nucleophilic nitrogen of 2-amino-5-bromopyrazine (the endocyclic nitrogen) attacks the electrophilic carbon bearing the bromine in ethyl bromopyruvate. This is followed by an intramolecular condensation between the remaining amino group and the ketone carbonyl, which, after dehydration, results in the formation of the aromatic fused-ring system. The final hydrolysis step is a standard base-mediated saponification of the ethyl ester to yield the desired carboxylic acid.
Experimental Protocol (Representative)
Materials:
-
2-Amino-5-bromopyrazine (1.0 eq)[4]
-
Ethyl bromopyruvate (1.1 eq)[5]
-
Ethanol (anhydrous)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until consumption of the starting amine.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of THF and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the successful synthesis.
Applications in Modern Drug Discovery
The strategic placement of the bromo and carboxylic acid functionalities makes this compound a highly sought-after building block. The imidazo[1,2-a]pyrazine scaffold itself has been identified in virtual screening campaigns as a potential ATP mimic and inhibitor of enzymes like VirB11 ATPase, a target for combating Helicobacter pylori infections.[6]
Role as a Versatile Chemical Scaffold
This compound serves as a foundational fragment for constructing more complex molecules, such as inhibitors of Rab geranylgeranyl transferase (RGGT), which have potential applications in cancer therapy.[7] The workflow below illustrates its utility in fragment-based drug design, where the core scaffold is elaborated to create a potent bioactive molecule.
Caption: Elaboration of the core scaffold into a complex bioactive molecule.
Utility in Targeted Protein Degradation
The rise of technologies like Proteolysis Targeting Chimeras (PROTACs) has created high demand for bifunctional molecules. This compound is an ideal starting point for synthesizing one "end" of a PROTAC. The carboxylic acid can be used to attach a linker, while the bromo-substituted ring can be elaborated into a warhead that binds to the protein of interest.
Conclusion
This compound, with a definitive molecular weight of 242.03 g/mol , is more than a simple chemical entity; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and dual functional handles provide a reliable and versatile platform for the design and synthesis of novel therapeutics. From inhibiting bacterial enzymes to forming components of next-generation cancer therapies, the potential applications of this powerful building block continue to expand, underscoring the enduring importance of the imidazo[1,2-a]pyrazine scaffold in the pursuit of new medicines.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2 | CID 28875797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Spectroscopic Characterization of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. The targeted introduction of substituents, such as a bromine atom and a carboxylic acid group, allows for the fine-tuning of physicochemical and pharmacological properties. A precise understanding of the molecular structure is paramount, and this is achieved through a comprehensive analysis of its spectroscopic data.
This technical guide provides an in-depth exploration of the expected spectroscopic characteristics of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid . While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide, authored from the perspective of a Senior Application Scientist, synthesizes predictive data based on the analysis of closely related analogs and foundational spectroscopic principles. This approach offers a robust framework for researchers to interpret their own experimental data, validate synthesis, and understand the structural nuances of this important molecule.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates a bicyclic aromatic system with a bromine substituent on the pyrazine ring and a carboxylic acid at the 2-position of the imidazole ring. Each spectroscopic technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) will elucidate the electronic environment of the hydrogen and carbon atoms, respectively, providing information on their connectivity and spatial relationships.
-
Mass Spectrometry (MS) will determine the molecular weight and provide insights into the fragmentation patterns, confirming the elemental composition.
-
Infrared (IR) Spectroscopy will identify the key functional groups present, notably the carboxylic acid and the aromatic system.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy will reveal information about the electronic transitions within the conjugated π-system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on data from analogous imidazo[1,2-a]pyrazine derivatives.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the imidazo[1,2-a]pyrazine core. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | 8.20 - 8.40 | s | Singlet, due to the absence of adjacent protons. This proton is on the imidazole portion of the ring system. |
| H-5 | 9.00 - 9.20 | s | Singlet. Located on the pyrazine ring, its chemical shift is influenced by the adjacent nitrogen and the bromine at the 6-position. |
| H-8 | 8.30 - 8.50 | s | Singlet. Also on the pyrazine ring, adjacent to a nitrogen atom. |
| -COOH | 12.0 - 14.0 | br s | Broad singlet. The acidic proton's chemical shift can be highly variable and concentration-dependent. It may exchange with D₂O. |
Causality of Experimental Choices: The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ or CDCl₃ are commonly used. In DMSO-d₆, the carboxylic acid proton is more likely to be observed as a broad peak, whereas in CDCl₃, its observation can be more challenging due to potential aggregation. The addition of a drop of D₂O would lead to the disappearance of the -COOH signal, confirming its assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the bromine atom and the electron-withdrawing carboxylic acid group will significantly influence the chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 140.0 - 145.0 | Attached to the carboxylic acid group, expected to be downfield. |
| C-3 | 115.0 - 120.0 | CH carbon in the imidazole ring. |
| C-5 | 135.0 - 140.0 | CH carbon in the pyrazine ring, deshielded by the adjacent nitrogen. |
| C-6 | 118.0 - 123.0 | Carbon bearing the bromine atom. Its chemical shift is directly influenced by the halogen. |
| C-8 | 125.0 - 130.0 | CH carbon in the pyrazine ring. |
| C-8a | 145.0 - 150.0 | Bridgehead carbon, expected to be significantly downfield. |
| -COOH | 160.0 - 165.0 | Carbonyl carbon of the carboxylic acid, typically found in this region. |
Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating dataset. HSQC would correlate each proton to its directly attached carbon, while HMBC would show correlations between protons and carbons over two to three bonds, confirming the overall connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 241.9563 / 243.9542 | The molecular ion peak in positive ion mode. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units. |
| [M-H]⁻ | 239.9407 / 241.9386 | The molecular ion peak in negative ion mode, also showing the bromine isotopic pattern. |
| [M-COOH]⁺ | 196.9659 / 198.9638 | A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (45 Da). |
Authoritative Grounding: The predicted monoisotopic mass for C₇H₄BrN₃O₂ is 240.9487 Da. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy, typically within 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for the identification of functional groups.
Table 4: Predicted Infrared Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is a very prominent and reliable absorption. |
| C=N and C=C stretch (Aromatic) | 1450 - 1650 | Medium to Strong | A series of bands corresponding to the stretching vibrations of the imidazo[1,2-a]pyrazine ring system. |
| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Medium | Stretching of the carbon-oxygen single bond. |
| C-Br stretch | 500 - 600 | Medium | The carbon-bromine stretching vibration appears in the fingerprint region. |
Trustworthiness of Protocols: A standard protocol for acquiring an IR spectrum would involve preparing a KBr pellet of the solid sample or using an Attenuated Total Reflectance (ATR) accessory. The broad O-H stretch is a key diagnostic feature that, when observed in conjunction with the strong C=O stretch, provides strong evidence for the presence of a carboxylic acid group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The extended conjugation of the imidazo[1,2-a]pyrazine system is expected to result in strong UV absorption.
Table 5: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λmax (nm) | Solvent | Notes |
| π → π | ~250 - 280 | Ethanol or Methanol | High-energy transition characteristic of the aromatic system. |
| π → π | ~320 - 350 | Ethanol or Methanol | Lower-energy transition of the extended conjugated system. |
Experimental Causality: The choice of solvent can influence the λmax values due to solvatochromic effects. A polar protic solvent like ethanol is a common choice for acquiring UV-Vis spectra of such compounds. The observed absorption bands are a result of the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Vortex the sample until fully dissolved.
-
Acquire ¹H, ¹³C, and optionally 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquire data in both positive and negative ion modes.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
Protocol 3: IR Spectroscopy (ATR)
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from closely related analogs and fundamental principles, researchers can confidently approach the characterization of this and similar molecules. The provided protocols and interpretations serve as a valuable resource for ensuring the scientific integrity of their work and advancing the development of novel therapeutics based on the imidazo[1,2-a]pyrazine scaffold.
References
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyrazine Compounds
The imidazo[1,2-a]pyrazine ring system, a fused heterocycle featuring a bridgehead nitrogen atom, has emerged as a versatile and highly valued scaffold in the realm of drug discovery.[1][2] Its structural rigidity, coupled with the capacity for substitution at multiple positions (C2, C3, C6, C8), allows for the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has established it as a "privileged structure," capable of interacting with a wide array of biological targets.[2][3]
Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antioxidant, anti-inflammatory, and cardiac-stimulating properties.[3][4] This guide provides a comprehensive overview of the key methodologies for synthesizing, characterizing, and evaluating novel imidazo[1,2-a]pyrazine compounds, offering field-proven insights for researchers and drug development professionals.
Part 1: Strategic Synthesis of the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine library is accessible through several robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the need for efficiency and diversity.
Multi-Component Reactions (MCRs): An Efficient Approach to Diversity
Modern synthetic chemistry favors methodologies that are both efficient and environmentally benign. One-pot, multi-component reactions (MCRs) have become a cornerstone for generating molecular diversity. An elegant and effective MCR for this scaffold involves the iodine-catalyzed, three-component condensation of an aminopyrazine, an aryl aldehyde, and an isocyanide.[5][6]
The causality behind this approach lies in its convergence: multiple bonds are formed in a single operation, minimizing purification steps and resource consumption. Iodine, as a mild, inexpensive, and readily available Lewis acid, effectively catalyzes the cycloaddition, making it a preferred choice in green chemistry.[6] This method allows for rapid access to highly functionalized imidazo[1,2-a]pyrazines with good to excellent yields.[6]
Caption: Workflow for one-pot, three-component synthesis.
Stepwise Synthesis for Targeted Substitution
For more targeted derivatization, a stepwise approach offers precise control over the introduction of functional groups at specific positions. A common and validated pathway involves the following sequence:[3]
-
Initial Ring Construction: The core imidazo[1,2-a]pyrazine is typically formed by reacting an aminopyrazine with an α-haloketone.
-
Halogenation: A halogen, often bromine, is introduced at a reactive position (e.g., C8) to serve as a handle for further modification.
-
Nucleophilic Substitution: The halogenated intermediate is then reacted with various nucleophiles (e.g., cyclic or acyclic secondary amines like morpholine or piperidine) to introduce diversity at the C8 position. This substitution is often facile and can be achieved by simple heating without a catalyst.[3]
-
Further Functionalization: Additional modifications, such as regioselective bromination at the C3 position using N-Bromosuccinimide (NBS), can be performed to explore the structure-activity relationship (SAR) further.[3]
This methodical approach is invaluable for lead optimization, where the systematic modification of a lead compound is necessary to enhance potency, selectivity, or pharmacokinetic properties.
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis
This protocol describes a self-validating system for synthesizing a representative imidazo[1,2-a]pyrazine derivative.
-
Reagent Preparation: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and iodine (10 mol%) in ethanol (10 mL).
-
Initiation: Stir the mixture at room temperature for 5-10 minutes.
-
Addition: Add tert-butyl isocyanide (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.[6]
-
Characterization: Confirm the structure of the final compound using NMR, MS, and IR spectroscopy.
Part 2: Biological Targets and Therapeutic Applications
The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop inhibitors and modulators for a diverse range of biological targets.
Oncology
-
Kinase Inhibition: This scaffold has proven highly effective in designing kinase inhibitors. For example, potent inhibitors of Aurora kinases, which are critical regulators of cell division, have been developed, with lead compounds showing promising overall profiles.[7]
-
Cancer Immunotherapy: A significant recent advance is the discovery of imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[8][9] ENPP1 is a negative regulator of the cGAS-STING pathway, a key component of the innate immune system. By inhibiting ENPP1, these compounds can enhance the immune response against tumors, showing synergistic effects when combined with anti-PD-1 antibodies in murine models.[8][9]
-
General Cytotoxicity: Various derivatives have been screened against panels of cancer cell lines, such as Hep-2, HepG2, and MCF-7, demonstrating significant anti-cancer activities.[5][6]
Antimicrobial and Antioxidant Activity
Inspired by natural products like coelenterazine, novel imidazo[1,2-a]pyrazines have been designed as potent antioxidant and antimicrobial agents.[3][4] Structure-activity relationship (SAR) studies have revealed that the introduction of an amino group at the C8 position and a bromine atom at the C3 position are critical for enhancing antioxidant properties.[3] Several compounds have exhibited excellent antibacterial activity against strains like Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger.[3][4]
Central Nervous System (CNS) Modulation
In the field of neuroscience, imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors (AMPARs) associated with the TARP γ-8 subunit.[10] These compounds offer a potential therapeutic avenue for neurological disorders characterized by excessive AMPAR activity.
Data Presentation: Biological Activity of Representative Compounds
| Compound Class | Target/Assay | Key Substitutions | Potency (IC₅₀) | Reference |
| Anticancer | ENPP1 Inhibition | Varied aryl/heteroaryl | 5.70 nM | [8][9] |
| Anticancer | Aurora Kinase | Phenyl, Pyrazole | Sub-micromolar | [7] |
| Anticancer | Cytotoxicity (Hep-2) | N-t-butyl, N-phenyl | 11 µM | [5][6] |
| Antioxidant | Free Radical Scavenging | 8-morpholino, 3-bromo | 8.54 µM | [3][4] |
| Antimicrobial | S. aureus | Varied | MIC: 100 µg/mL | [3][4] |
| CNS Modulator | AMPAR / TARP γ-8 | Varied | Sub-nanomolar | [10] |
Part 3: Structural Characterization and Validation
The unambiguous confirmation of a novel compound's structure is a non-negotiable pillar of the discovery process. A multi-technique approach is employed to create a self-validating system of characterization.
Workflow for Structural Elucidation
The typical workflow begins with spectroscopic methods to piece together the molecular puzzle, often culminating in X-ray crystallography for definitive proof.
Caption: Standard workflow for chemical structure confirmation.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the workhorses of structural characterization. They provide detailed information about the hydrogen and carbon environments, respectively, allowing for the mapping of the molecular skeleton and the position of substituents.[3][11]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the newly synthesized compound.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies, such as C=N stretches within the heterocyclic core.[3]
-
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in space.[7]
Protocol: General Characterization of a Novel Compound
-
Sample Preparation: Ensure the synthesized compound is purified to >95% purity, as confirmed by HPLC or LC-MS.
-
NMR Analysis: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to assign all proton and carbon signals.
-
MS Analysis: Prepare a dilute solution of the compound and analyze using an ESI-HRMS instrument to obtain the exact mass and confirm the molecular formula.
-
IR Analysis: Prepare a sample (e.g., as a thin film or KBr pellet) and acquire the IR spectrum to identify key functional groups.
-
Data Consolidation: Integrate the data from all techniques. The molecular formula from HRMS must be consistent with the structure deduced from NMR, and the functional groups identified by IR must be present in the proposed structure. This cross-validation ensures the trustworthiness of the result.
Conclusion: The Enduring Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core continues to be a remarkably fruitful scaffold for the discovery of novel therapeutics. Its synthetic tractability, combined with its ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on exploring new chemical space through innovative synthetic methods, expanding the range of biological targets, and applying computational tools to rationally design next-generation inhibitors with enhanced potency and selectivity.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine Analogs
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention in drug discovery.[1][2] Its structural resemblance to purines allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets. This has led to the development of imidazo[1,2-a]pyrazine derivatives with a multitude of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] A primary focus of research has been on their role as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[5][6] This guide provides a detailed exploration of the structure-activity relationships (SAR) of this powerful scaffold, offering insights into how specific structural modifications influence biological activity, with a particular focus on kinase inhibition.
The Imidazo[1,2-a]pyrazine Core: A Structural Overview
Understanding the core structure and its substitution points is fundamental to deciphering the SAR of this class of compounds. The bicyclic system is numbered as shown below, with key positions for chemical modification being C2, C3, C6, and C8. Each of these positions offers a vector for chemists to modulate the compound's potency, selectivity, physicochemical properties, and pharmacokinetic profile.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide focuses on a specific, promising derivative: 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. We will provide a comprehensive overview of its chemical identity, a plausible synthesis pathway grounded in established methodologies, and explore its potential as a kinase inhibitor for therapeutic applications. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and actionable experimental insights.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound with a molecular structure that integrates an imidazole ring fused to a pyrazine ring, further substituted with a bromine atom and a carboxylic acid group. These functional groups are key determinants of its chemical reactivity and biological activity.
| Property | Value | Source |
| InChIKey | KEMAWFHELKESRS-UHFFFAOYSA-N | [1][2][3] |
| Molecular Formula | C7H4BrN3O2 | [1][2] |
| Molecular Weight | 242.03 g/mol | [1][2] |
| CAS Number | 1000018-56-3 | [1][2][4] |
| IUPAC Name | This compound | [1][2] |
Synthesis Methodology: A Guided Approach
Experimental Protocol: Proposed Synthesis
This protocol is a composite of established chemical transformations for similar heterocyclic systems and should be optimized for this specific target molecule.
Step 1: Synthesis of the Imidazo[1,2-a]pyrazine core
The foundational step involves the reaction of a 2-amino-5-bromopyrazine with a suitable three-carbon building block, such as bromopyruvic acid or a derivative, to form the fused bicyclic system.
-
Reaction Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add bromopyruvic acid (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum to yield the this compound.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity.
Therapeutic Potential as a Kinase Inhibitor
The imidazo[1,2-a]pyrazine scaffold is a common feature in a number of potent kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers.[7][8][9][10][11]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
It is hypothesized that this compound may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway. The planar, electron-rich heterocyclic core can participate in crucial hydrogen bonding and pi-stacking interactions within the ATP-binding pocket of these enzymes, while the bromo and carboxylic acid substituents can be tailored to enhance potency and selectivity.
In Vitro Biological Evaluation: A Representative Kinase Inhibition Assay
To assess the inhibitory activity of this compound, a standard in vitro kinase assay can be employed.
Experimental Protocol: PI3K Kinase Assay
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is a common method for measuring kinase activity. The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Reagents and Materials:
-
Recombinant human PI3K enzyme
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer
-
384-well microplate
-
Test compound (this compound)
-
-
Procedure:
-
Add test compound at various concentrations to the wells of the microplate.
-
Add the PI3K enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a four-parameter logistic equation.
Structure-Activity Relationship (SAR) and Lead Optimization
While specific biological data for this compound is not yet published, analysis of related compounds provides valuable insights into the structure-activity relationship of this chemical class. For instance, studies on other imidazo[1,2-a]pyrazine derivatives have shown that modifications at the 2, 3, and 8 positions can significantly impact their inhibitory potency and selectivity against various kinases.
| Compound Derivative | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyrazine-based inhibitor 1j | Aurora Kinase | N/A | [12] |
| Imidazo[1,2-a]pyrazine-based inhibitor 10i | Aurora Kinase | N/A | [12] |
| Imidazo[1,2-a]pyrazine-based inhibitor 12k | Aurora Kinases A and B | 25 | [5][6] |
| Imidazo[1,2-a]pyrazine derivative 3c | CDK9 | 160 | [13] |
Note: This table presents data for related compounds to illustrate the potential of the scaffold and is not data for this compound itself.
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery, particularly in the realm of oncology. Its core heterocyclic structure is a proven pharmacophore for kinase inhibition. The proposed synthesis provides a clear path for its preparation, and the outlined biological assays offer a framework for its evaluation as a potential therapeutic agent.
Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive biological characterization. This should include in vitro screening against a panel of kinases to determine its potency and selectivity profile. Promising results from these initial studies would warrant further investigation into its cellular activity, pharmacokinetic properties, and ultimately, its efficacy in preclinical models of disease. The insights gained from such studies will be invaluable in advancing the development of the next generation of targeted therapies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 1000018-56-3 [amp.chemicalbook.com]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a reliable two-step synthetic sequence: (1) a cyclocondensation reaction between 2-amino-5-bromopyrazine and ethyl bromopyruvate to form the intermediate ester, followed by (2) saponification to yield the target carboxylic acid. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.
Introduction
Imidazo[1,2-a]pyrazine derivatives are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the pharmaceutical industry. Their unique structural scaffold serves as a potent pharmacophore in the development of therapeutic agents, including inhibitors for enzymes like VirB11 ATPase.[1] The title compound, this compound, is a valuable intermediate, with the bromine atom providing a reactive handle for further functionalization via cross-coupling reactions, and the carboxylic acid group enabling amide bond formation. This allows for the generation of diverse chemical libraries for screening and lead optimization.
The synthesis described herein is a robust and well-established method, proceeding through the formation of an ester intermediate, ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, which is subsequently hydrolyzed. This approach ensures high purity of the final product, which is crucial for downstream applications in drug development.
Reaction Scheme & Mechanism
The synthesis is accomplished in two primary steps:
Step 1: Cyclocondensation to form Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
The synthesis begins with the cyclocondensation of 2-amino-5-bromopyrazine with ethyl bromopyruvate. This reaction is a classic example of the formation of the imidazo[1,2-a]pyrazine ring system.[1][2]
-
Mechanism: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the pyrazine ring onto the electrophilic carbon of the α-halocarbonyl compound (ethyl bromopyruvate). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine core. The endocyclic nitrogen is generally more nucleophilic than the exocyclic primary amine.[1]
Step 2: Saponification to this compound
The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.
-
Mechanism: This is a standard ester hydrolysis (saponification) reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the ethoxide leaving group. A final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.
Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 2-Amino-5-bromopyrazine | ≥97% | Commercially Available |
| Ethyl bromopyruvate | ~90% (tech.) | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | Commercially Available |
| Sodium Hydroxide (NaOH) | ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Equipment |
| Round-bottom flasks |
| Reflux condenser |
| Magnetic stirrer with heating plate |
| Rotary evaporator |
| Buchner funnel and filter paper |
| Standard laboratory glassware |
| pH meter or pH paper |
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyrazine (1.0 eq).
-
Add anhydrous ethanol to the flask to create a solution or a fine suspension.
-
Add ethyl bromopyruvate (1.1 eq) to the mixture.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq) portion-wise to the stirring mixture. The bicarbonate serves as a mild base to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2:
-
Dissolve the crude ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
To this solution, add an aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the ester starting material is no longer visible.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
-
Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the solid product under high vacuum to a constant weight to yield this compound.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₄BrN₃O₂[3][4] |
| Molecular Weight | 242.03 g/mol [3][4] |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the aromatic protons. |
| Mass Spectrometry | [M+H]⁺ peak at m/z ~242/244, showing the characteristic isotopic pattern for bromine. |
| Purity (HPLC) | ≥95% |
| Yield | 60-80% over two steps (typical) |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC. |
| Side reactions. | Use a milder base or lower reaction temperature. | |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Add more NaOH solution and/or increase the reaction time. Gentle heating may be applied if necessary. |
| Product does not precipitate upon acidification | Product is too soluble in the solvent mixture. | Reduce the amount of organic solvent (ethanol) by partial evaporation before acidification. Ensure pH is sufficiently low (~2). |
| Product is oily or sticky after precipitation | Impurities present. | Recrystallize the final product from a suitable solvent system (e.g., ethanol/water). |
Safety Precautions
-
Ethyl bromopyruvate is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
All reactions should be performed in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
The Strategic Application of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient medicinal chemistry. The imidazo[1,2-a]pyrazine core is one such scaffold, a bicyclic aromatic heterocycle that has garnered significant attention for its versatile biological activities. Its rigid structure and defined spatial arrangement of nitrogen atoms make it an ideal platform for developing potent and selective inhibitors of various enzymes, particularly protein kinases.
This guide focuses on a key derivative of this scaffold: 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid . The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position provides medicinal chemists with two orthogonal chemical handles for molecular elaboration. The carboxylic acid is primed for the formation of amides, esters, and other functional groups, allowing for the exploration of interactions with the solvent front and key amino acid residues within a target's binding site. Simultaneously, the bromine atom serves as a versatile anchor for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl and heteroaryl substituents to probe deeper pockets and further refine selectivity and potency. This dual functionality makes this compound a highly valuable starting material for the synthesis of compound libraries aimed at a range of therapeutic targets.
Key Application: Development of Kinase Inhibitors
The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and inflammatory diseases. These include Aurora kinases, Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3K).[1][2] A particularly promising application of this scaffold is in the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the innate immune response.
Mechanism of Action: Targeting the IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This initiates the assembly of a higher-order signaling complex known as the Myddosome. Within the Myddosome, IRAK4 is activated and subsequently phosphorylates other IRAK family members, such as IRAK1 and IRAK2. This phosphorylation event triggers a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders, making IRAK4 a compelling therapeutic target.
Compounds derived from this compound can be designed to act as ATP-competitive inhibitors of IRAK4, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. This effectively blocks the downstream signaling cascade and reduces the production of inflammatory mediators.
Signaling Pathway Visualization
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established chemical principles and literature precedents for the synthesis of related compounds.
Protocol 1: Synthesis of this compound
This synthesis is a two-step process starting from the commercially available 2-amino-5-bromopyrazine.
Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Caption: Synthesis of the ester intermediate.
Materials:
-
2-Amino-5-bromopyrazine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Sodium bicarbonate (NaHCO3) (2.5 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyrazine (1.0 eq) and anhydrous ethanol.
-
Add sodium bicarbonate (2.5 eq) to the suspension.
-
Slowly add ethyl bromopyruvate (1.1 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
Step 2: Hydrolysis to this compound
Caption: Hydrolysis to the final carboxylic acid.
Materials:
-
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound. The product can be used in the next step without further purification if the purity is sufficient.
Protocol 2: Application in Amide Synthesis - A Representative IRAK4 Inhibitor Precursor
This protocol describes a standard amide coupling reaction using HATU, a highly efficient and widely used coupling reagent in medicinal chemistry, to couple the synthesized carboxylic acid with a representative amine.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (e.g., 4-aminobenzyl alcohol) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine of interest (1.1 eq), and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Presentation: Biological Activity of Related Imidazo[1,2-a]pyrazine Derivatives
While specific biological data for direct derivatives of this compound is not extensively published, the following table presents data for closely related imidazo[1,2-a]pyrazine carboxamides, demonstrating the potential of this scaffold in kinase inhibition. These compounds serve as valuable benchmarks for new discovery programs.
| Compound ID | Target Kinase | R-Group at 6-position | R-Group at 2-position (Amide) | IC50 (nM) | Reference |
| 14c | PI3Kα | -N(CH2CH2)2O | -NH-Ph-p-C6H4-(p-OMe) | 1250 | [2] |
| 12k | Aurora A | -NH-CH2-Ph-p-pyrazolyl | -NH-(CH2)2-isothiazole | <10 (cell-based) | [3] |
| 12k | IRAK4 | -NH-CH2-Ph-p-pyrazolyl | -NH-(CH2)2-isothiazole | 37 | [3] |
Note: The presented data is for illustrative purposes to highlight the potential of the imidazo[1,2-a]pyrazine carboxamide scaffold. The specific substituents and their positions differ from a direct derivative of the title compound, and direct biological testing of new analogues is required.
Conclusion and Future Directions
This compound represents a highly strategic and versatile building block for medicinal chemists. Its inherent dual functionality allows for the systematic and efficient exploration of chemical space around a privileged scaffold. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent application in the creation of novel kinase inhibitors, particularly for challenging targets like IRAK4. Future work in this area will undoubtedly focus on leveraging the 6-bromo position for sophisticated cross-coupling reactions to further optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics for inflammatory and oncological indications.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid in Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyrazine nucleus is a "privileged" heterocyclic scaffold, consistently featured in a multitude of biologically active agents due to its unique structural and electronic properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of a key derivative, 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid , as a versatile starting material in drug discovery campaigns. We will explore its chemical characteristics, potential therapeutic applications, and provide detailed, field-proven protocols for its derivatization and subsequent evaluation in relevant biological assays, with a particular focus on the synthesis of novel kinase inhibitors.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heterocycle that serves as a structural analog of purines, allowing it to interact with a wide array of biological targets.[1] Its rigid, planar structure provides a well-defined vector for substituent placement, making it an ideal scaffold for structure-activity relationship (SAR) studies. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Anticancer Agents: Targeting critical signaling pathways such as PI3K/mTOR and inhibiting kinases like Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).[2][3][4]
-
Antiviral Properties: Showing efficacy against various viruses, including human coronavirus.[3]
-
ENPP1 Inhibition: Acting as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, thereby enhancing anti-tumor immune responses.
-
Antimicrobial and Antioxidant Activities: Demonstrating potential in combating bacterial infections and oxidative stress.
This compound (herein referred to as BIPA ) is a particularly valuable starting material. The carboxylic acid at the 2-position provides a convenient handle for synthetic elaboration, most commonly through amide bond formation, allowing for the systematic exploration of chemical space. The bromine atom at the 6-position offers a site for further modification via cross-coupling reactions, or it can be retained to modulate the electronic properties of the ring system and potentially engage in halogen bonding with target proteins.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [5] |
| Molecular Weight | 242.03 g/mol | [5] |
| CAS Number | 1000018-56-3 | [6] |
| Appearance | Solid | [7] |
| Canonical SMILES | C1=C(N=C2N1C=C(N=C2)Br)C(=O)O | [5] |
| InChIKey | KEMAWFHELKESRS-UHFFFAOYSA-N | [5] |
Core Application: BIPA as a Precursor for Kinase Inhibitor Libraries
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[8] The imidazo[1,2-a]pyrazine scaffold has been successfully employed to generate potent and selective kinase inhibitors.[4][9] BIPA is an excellent starting point for creating a library of potential kinase inhibitors through amide coupling with a diverse set of amines.
Rationale for Amide Library Synthesis
The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket, and various substituents that extend into more specific sub-pockets to confer selectivity and potency. By coupling BIPA with a library of primary and secondary amines, a wide range of chemical diversity can be introduced. The R-group from the amine can be designed to:
-
Probe different regions of the kinase active site.
-
Introduce charged or polar groups to improve solubility and pharmacokinetic properties.
-
Modulate the overall physicochemical properties of the final compound.
The workflow for such a drug discovery effort is outlined below.
References
- 1. 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5 | CID 46228424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2 | CID 28875797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Imidazo[1,2-a]pyrazines: A Detailed Guide to Experimental Protocols
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including acting as inhibitors for various kinases such as PI3K, mTOR, and Aurora kinase, as well as possessing anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for constructing the imidazo[1,2-a]pyrazine core, complete with detailed, field-proven experimental protocols and mechanistic insights.
Strategic Approaches to Imidazo[1,2-a]pyrazine Synthesis
The construction of the imidazo[1,2-a]pyrazine ring system can be broadly categorized into two highly efficient and versatile strategies: the classical condensation of aminopyrazines with α-haloketones and the more contemporary multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements.
Classical Synthesis: Condensation of 2-Aminopyrazines with α-Haloketones
This traditional and robust method involves the reaction of a 2-aminopyrazine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.[4] Modern advancements in this methodology often employ microwave irradiation to significantly reduce reaction times and improve yields, sometimes even proceeding under catalyst- and solvent-free conditions.[5][6][7]
This protocol describes an environmentally benign and efficient synthesis of 2-substituted imidazo[1,2-a]pyrazines.
Materials:
-
Substituted 2-aminopyrazine (1.0 mmol)
-
Substituted α-bromoketone (1.0 mmol)
-
Isopropanol (IPA)-Water (1:1, 4 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave vial, add the 2-aminopyrazine (1.0 mmol), α-bromoketone (1.0 mmol), and the IPA-water solvent mixture (4 mL).
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-15 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure imidazo[1,2-a]pyrazine derivative.[5]
Causality and Insights:
-
Microwave Irradiation: The use of microwaves dramatically accelerates the rate of reaction by efficiently heating the polar solvent and reactants, leading to shorter reaction times compared to conventional heating.[8]
-
Green Solvent: The use of an isopropanol-water mixture provides a more environmentally friendly alternative to traditional halogenated solvents.[5]
-
Catalyst-Free: This method's ability to proceed without a catalyst simplifies the workup procedure and reduces potential metal contamination in the final product.[5][9][10]
Multicomponent Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation of an aminoazine (in this case, a 2-aminopyrazine), an aldehyde, and an isocyanide.[11][12][13] This reaction is highly atom-economical and allows for the rapid generation of molecular diversity from readily available starting materials. The GBB reaction typically requires a catalyst, with Lewis acids like scandium triflate (Sc(OTf)₃) or protic acids being effective.[12][14] Recent developments have also introduced milder catalysts like molecular iodine.[1][15][16]
This protocol details a straightforward and efficient synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives at room temperature.
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.2 mmol)
-
Iodine (10 mol%)
-
Methanol (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyrazine (1.0 mmol), aryl aldehyde (1.0 mmol), and iodine (10 mol%) in methanol (5 mL).
-
Stir the mixture at room temperature for 5-10 minutes.
-
To this mixture, add the isocyanide (1.2 mmol) dropwise.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyrazine.[1][15]
Causality and Insights:
-
Iodine as a Catalyst: Molecular iodine acts as a mild Lewis acid, activating the aldehyde for nucleophilic attack by the aminopyrazine to form an iminium ion intermediate.[1][15] This is a cost-effective and environmentally benign catalyst.[1]
-
One-Pot Procedure: The one-pot nature of the GBB reaction enhances operational simplicity and reduces waste generated from intermediate workup and purification steps.[11][15]
-
[4+1] Cycloaddition: The key bond-forming step is a [4+1] cycloaddition between the in situ-generated iminium species and the isocyanide.[1][15]
Reaction Mechanisms and Workflow Visualization
To better understand the synthetic transformations, the following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.
Caption: Proposed mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction.
Caption: General experimental workflow for imidazo[1,2-a]pyrazine synthesis.
Data Summary and Characterization
Successful synthesis is confirmed through various analytical techniques. Below is a table summarizing typical reaction conditions for different synthetic routes and a guide to interpreting characterization data.
| Synthetic Method | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| GBB Reaction | Iodine (10 mol%) | Methanol | RT | 2-4 | 70-90 | [1][15] |
| GBB Reaction | Sc(OTf)₃ (5 mol%) | DCM/MeOH | 150 (MW) | 0.2 | 80-95 | [14] |
| Condensation | None | IPA/H₂O | 100 (MW) | 0.2-0.3 | 85-95 | [5] |
| Condensation | None | DMF | Reflux | 2-5 | 70-85 | [4] |
Characterization Data Interpretation:
-
¹H NMR: The formation of the imidazo[1,2-a]pyrazine core is confirmed by the appearance of characteristic signals for the protons on the bicyclic ring system. For instance, the proton at the C3 position often appears as a singlet, and the protons on the pyrazine ring exhibit characteristic coupling patterns.[1][11]
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule, confirming the overall structure.
-
IR Spectroscopy: The disappearance of the N-H stretching bands of the 2-aminopyrazine and the appearance of C=N stretching frequencies are indicative of product formation.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass of the synthesized compound, confirming its elemental composition.[1][11]
Conclusion
The synthesis of imidazo[1,2-a]pyrazines is well-established, with both classical and modern methods offering efficient routes to this important heterocyclic scaffold. The choice between a traditional condensation reaction and a multicomponent approach like the GBB reaction will depend on the specific synthetic goals. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and characterize these valuable compounds for applications in drug discovery and materials science.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation | Semantic Scholar [semanticscholar.org]
- 14. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Imidazo[1,2-a]pyrazines and the Rise of Iodine Catalysis
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This nitrogen-rich bicyclic system forms the core of numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The development of efficient and environmentally benign synthetic routes to access these valuable molecules is, therefore, a critical endeavor for chemists in both academic and industrial settings.
Traditionally, the synthesis of such heterocyclic systems often relied on harsh reaction conditions or expensive and toxic heavy metal catalysts. In a paradigm shift towards greener and more sustainable chemistry, molecular iodine has emerged as a powerful and versatile catalyst. Its low cost, ready availability, non-toxic nature, and unique catalytic properties make it an attractive alternative. This document provides a comprehensive guide to the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines, focusing on a highly efficient one-pot, three-component reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and showcase the broad applicability of this methodology.
The Catalytic Role of Iodine: A Mechanistic Perspective
The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines proceeds through a multicomponent reaction (MCR), a highly efficient process where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. In this specific transformation, 2-aminopyrazine, an aldehyde, and an isocyanide are brought together in the presence of a catalytic amount of molecular iodine.
The catalytic cycle, as supported by mechanistic studies, is initiated by the condensation of 2-aminopyrazine with an aryl aldehyde to form an imine intermediate (A). Molecular iodine then acts as a Lewis acid, activating the imine towards nucleophilic attack by the isocyanide. This step is crucial and highlights the expertise behind choosing iodine as a catalyst; its ability to polarize the C=N bond facilitates the subsequent bond formations. The resulting intermediate (B) undergoes a [4+1] cycloaddition, a key step in forming the five-membered imidazole ring. A final intramolecular cyclization and subsequent aromatization, likely through proton transfer and elimination, yield the desired imidazo[1,2-a]pyrazine product.[1][2]
Caption: Proposed mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a reliable and scalable synthesis of imidazo[1,2-a]pyrazines. The procedure is designed to be self-validating, with clear checkpoints and expected observations.
Materials and Reagents
-
2-Aminopyrazine
-
Substituted aromatic aldehydes
-
tert-Butyl isocyanide (or other isocyanides)
-
Molecular Iodine (I₂)
-
Ethanol (Absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, solvents)
General Procedure for the One-Pot Synthesis
Caption: A streamlined workflow for the synthesis of imidazo[1,2-a]pyrazines.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 eq.), the desired aryl aldehyde (1.0 mmol, 1.0 eq.), and molecular iodine (0.05 mmol, 5 mol%).
-
Solvent Addition: Add absolute ethanol (5-10 mL) to the flask.
-
Initial Stirring: Stir the mixture at room temperature. The solution will typically become homogeneous.
-
Isocyanide Addition: To the stirring solution, add tert-butyl isocyanide (1.0 mmol, 1.0 eq.) dropwise.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). A yellowish-orange precipitate is often observed as the product forms.[1]
-
Work-up and Purification: Upon completion of the reaction (as indicated by TLC, typically within 5 hours), the precipitate is collected by filtration. The solid is then washed with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. The product is then dried under vacuum. In cases where a precipitate does not form or if further purification is required, the reaction mixture can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The iodine-catalyzed methodology is applicable to a wide range of substituted aryl aldehydes, demonstrating its robustness and versatility. The electronic nature of the substituents on the aldehyde has a minimal effect on the reaction efficiency, with both electron-donating and electron-withdrawing groups being well-tolerated.
| Entry | Aldehyde (Ar-CHO) | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 98 |
| 2 | 4-Chlorobenzaldehyde | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine | 95 |
| 3 | 4-Bromobenzaldehyde | N-(tert-butyl)-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine | 92 |
| 4 | 4-Fluorobenzaldehyde | N-(tert-butyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine | 96 |
| 5 | Benzaldehyde | N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine | 90 |
| 6 | 4-Methylbenzaldehyde | N-(tert-butyl)-2-(p-tolyl)imidazo[1,2-a]pyrazin-3-amine | 88 |
| 7 | 4-Methoxybenzaldehyde | N-(tert-butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine | 85 |
Yields are based on isolated product after purification and are representative of the efficiency of the described protocol.[2]
Trustworthiness: A Self-Validating System
The reliability of this protocol is underscored by several key features:
-
High Atom Economy: As a one-pot, three-component reaction, it minimizes waste by incorporating all reactant atoms into the final product.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for heating and reducing energy consumption.
-
Simple Work-up: In many cases, the product precipitates from the reaction mixture in high purity, simplifying the purification process to a mere filtration.
-
Reproducibility: The protocol has been shown to be highly reproducible with a broad range of substrates, consistently providing good to excellent yields.
Conclusion and Future Outlook
The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines represents a significant advancement in the field of heterocyclic chemistry. This methodology offers a powerful, efficient, and environmentally conscious route to a class of compounds with immense potential in drug discovery. The operational simplicity, mild conditions, and broad substrate scope make it an invaluable tool for medicinal chemists and researchers. Future work in this area may explore the expansion of the substrate scope to include aliphatic aldehydes and a wider variety of isocyanides, as well as the application of this methodology in the synthesis of focused compound libraries for biological screening.
References
Application Notes and Protocols for Evaluating the Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Therapeutic Potential of Imidazo[1,2-a]pyrazines in Oncology
The imidazo[1,2-a]pyrazine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure, owing to its versatile biological activities.[1] This heterocyclic system is a cornerstone in the development of novel therapeutic agents, particularly in the realm of oncology. Derivatives of imidazo[1,2-a]pyrazine have demonstrated potent anticancer activities across a range of malignancies by targeting key cellular pathways that govern cell proliferation, survival, and metastasis.[2][3]
This comprehensive guide provides an in-depth exploration of the anticancer properties of imidazo[1,2-a]pyrazine derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to investigate and validate the therapeutic potential of this promising class of compounds. We will delve into the primary mechanisms of action, supported by detailed signaling pathway diagrams, and present step-by-step experimental protocols for the robust evaluation of their anticancer efficacy in a preclinical setting.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
Imidazo[1,2-a]pyrazine derivatives exert their anticancer effects through the modulation of several critical signaling pathways and cellular processes. Understanding these mechanisms is paramount for rational drug design and the selection of appropriate experimental models and assays.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[2] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K or mTOR kinases directly.[2][3]
-
Causality of Experimental Choices: Inhibition of the PI3K/Akt/mTOR pathway is expected to lead to a decrease in the phosphorylation of downstream effectors such as Akt and mTOR. This, in turn, should result in the induction of apoptosis and cell cycle arrest. Therefore, experiments should be designed to measure the phosphorylation status of key proteins in this pathway, alongside assessments of cell viability, apoptosis, and cell cycle distribution.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine Compounds
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The structural similarity of this scaffold to purines allows for interaction with a variety of biological targets, making it a fertile ground for the development of novel therapeutic agents.[2] As antimicrobial resistance continues to pose a significant threat to global health, the systematic evaluation of new chemical entities like imidazo[1,2-a]pyrazines is a critical component of the drug discovery pipeline.[3]
This guide provides a comprehensive, integrated suite of protocols for the initial in vitro antimicrobial characterization of novel imidazo[1,2-a]pyrazine compounds. The methodologies described herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5][6] We will proceed through a logical workflow, beginning with the determination of primary inhibitory activity, followed by an assessment of bactericidal potential, and concluding with a crucial evaluation of selectivity through in vitro cytotoxicity profiling.
Part I: Determination of Minimum Inhibitory Concentration (MIC)
Scientific Principle & Rationale
The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial susceptibility testing.[7] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][7] This assay is the primary screening method to quantify the potency of a novel compound. By establishing the MIC, researchers can compare the activity of different derivatives, identify the most promising candidates, and determine the concentration range for subsequent, more detailed investigations. The broth microdilution method is the preferred technique due to its efficiency, scalability for screening multiple compounds, and conservation of materials.[8][9]
Experimental Protocol: Broth Microdilution Assay
This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[10]
Materials
-
Sterile 96-well, U-bottom microtiter plates
-
Test Imidazo[1,2-a]pyrazine compounds
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Multichannel pipette and sterile reservoirs
-
Spectrophotometer or turbidity meter
-
Incubator (35 ± 2°C)
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of each test compound and reference antibiotic in DMSO.
-
Perform serial two-fold dilutions of the stock solution in CAMHB within the 96-well plate to achieve a final volume of 50 µL per well. The typical concentration range to screen is 256 µg/mL to 0.5 µg/mL.
-
Causality Note: Using a two-fold serial dilution series allows for a geometric progression of concentrations, which is standard for determining a precise MIC endpoint.[7]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
Trustworthiness Note: The final inoculum density is critical for reproducibility. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in falsely low MICs.
-
-
Plate Inoculation & Controls:
-
Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions (final volume will be 100 µL).
-
Growth Control (Positive Control): At least one well should contain 50 µL of CAMHB and 50 µL of the bacterial inoculum (no compound).
-
Sterility Control (Negative Control): At least one well should contain 100 µL of CAMHB only (no bacteria, no compound).
-
Solvent Control: To ensure the DMSO concentration is not inhibitory, include a well with bacteria and the highest concentration of DMSO used in the assay (typically 1-2%).
-
-
Incubation:
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
-
Result Interpretation:
-
After incubation, examine the plates visually. The sterility control should be clear, and the growth control should be turbid.
-
The MIC is recorded as the lowest concentration of the imidazo[1,2-a]pyrazine compound that completely inhibits visible growth of the organism.[3]
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Data Presentation: MIC Values
Summarize the results in a clear, tabular format for easy comparison.
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. aureus ATCC 29213 | E. coli ATCC 25922 | |
| MIC (µg/mL) | MIC (µg/mL) | |
| IMP-001 | 8 | 64 |
| IMP-002 | 4 | 32 |
| IMP-003 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
Part II: Determination of Minimum Bactericidal Concentration (MBC)
Scientific Principle & Rationale
While the MIC assay identifies the concentration required for growth inhibition (bacteriostatic activity), it does not differentiate from bacterial killing (bactericidal activity). The Minimum Bactericidal Concentration (MBC) is a critical follow-up assay that determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14] The relationship between the MBC and MIC (MBC/MIC ratio) is an important parameter; a ratio of ≤4 is generally considered indicative of bactericidal activity, whereas a ratio >4 suggests bacteriostatic activity.[12] This distinction is vital for drug development, as bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients.
Experimental Protocol: MBC Determination
This protocol is a direct extension of the MIC assay.
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettes and tips
-
Spreader or sterile inoculating loops
Step-by-Step Methodology
-
Selection of Wells:
-
Following the determination of MIC values, select the wells from the microtiter plate that show no visible growth. This includes the well corresponding to the MIC and all wells with higher concentrations.
-
-
Subculturing:
-
Homogenize the contents of each selected well by gently pipetting up and down.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto a labeled MHA plate.[12]
-
Spread the aliquot evenly across the surface of the agar.
-
Causality Note: Plating a defined volume allows for the subsequent calculation of surviving colony-forming units (CFUs) and determination of the percentage of bacteria killed relative to the initial inoculum.
-
-
Incubation:
-
Allow the inoculum to dry completely before inverting the plates.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum concentration.[14][15]
-
For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. For a 10 µL aliquot plated, this corresponds to ≤5 colonies.
-
Workflow from MIC to MBC
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Data Presentation: MIC, MBC, and MBC/MIC Ratio
| Compound ID | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| IMP-001 | S. aureus | 8 | 32 | 4 | Bactericidal |
| IMP-002 | S. aureus | 4 | 8 | 2 | Bactericidal |
| IMP-004 | S. aureus | 16 | >128 | >8 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
Part III: Evaluation of In Vitro Cytotoxicity
Scientific Principle & Rationale
A potent antimicrobial compound is only therapeutically useful if it is selective for microbial cells over host cells. High cytotoxicity against mammalian cells can terminate the development of an otherwise effective compound.[16][17] Therefore, early-stage assessment of cytotoxicity is a mandatory step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[9][18] The principle is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow MTT tetrazolium salt to its insoluble purple formazan.[9][18] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect and the calculation of its IC₅₀ (half-maximal inhibitory concentration).
Experimental Protocol: MTT Cytotoxicity Assay
Materials
-
Sterile 96-well, flat-bottom tissue culture plates
-
Human cell line (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test Imidazo[1,2-a]pyrazine compounds
-
Positive control for toxicity (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.[16]
-
Include a Vehicle Control (cells treated with medium containing the same concentration of DMSO as the test wells) and a Blank Control (medium only, no cells).
-
-
Incubation:
-
Return the plate to the incubator for a specified exposure time, typically 48 or 72 hours.[9]
-
-
MTT Addition and Formazan Formation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.[9]
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Data Presentation: Cytotoxicity and Selectivity Index
The Selectivity Index (SI) provides a quantitative measure of a compound's specificity for microbial cells over mammalian cells. It is calculated as SI = IC₅₀ / MIC. A higher SI value is desirable.
| Compound ID | MIC (µg/mL) vs. S. aureus | IC₅₀ (µg/mL) vs. HeLa cells | Selectivity Index (SI) |
| IMP-001 | 8 | >100 | >12.5 |
| IMP-002 | 4 | 50 | 12.5 |
| IMP-005 | 2 | 4 | 2 |
| Doxorubicin | N/A | 0.8 | N/A |
References
- 1. jocpr.com [jocpr.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. bmglabtech.com [bmglabtech.com]
- 8. protocols.io [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for higher yields and purity.
Introduction to Imidazo[1,2-a]pyrazine Synthesis
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The two most common synthetic routes to this bicyclic system are the traditional condensation of a 2-aminopyrazine with an α-halocarbonyl compound and the more modern Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[2][3] While powerful, both methods can present challenges. This guide will provide you with the insights needed to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyrazines.
Problem 1: Low or No Product Yield
Question: I have set up my reaction, but upon workup, I have a very low yield of my desired imidazo[1,2-a]pyrazine, or no product at all. What could be the cause?
Answer: Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and solutions.
Potential Causes and Step-by-Step Solutions:
-
Poor Quality of Starting Materials:
-
The "Why": Reagents, especially aldehydes and isocyanides used in the GBB reaction, can degrade over time. Aldehydes can oxidize to carboxylic acids, and isocyanides can hydrolyze. 2-aminopyrazines can also be susceptible to degradation.
-
Solution:
-
Verify Purity: Check the purity of your starting materials by NMR or LC-MS.
-
Purify if Necessary: Purify aldehydes by distillation or column chromatography. Ensure isocyanides are stored under an inert atmosphere and are freshly opened or distilled before use.
-
Use Fresh Reagents: If in doubt, use freshly purchased and opened reagents.
-
-
-
Suboptimal Reaction Conditions (Temperature, Time):
-
The "Why": Both the traditional condensation and the GBB reaction are sensitive to temperature. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of starting materials or products.
-
Solution:
-
Temperature Screening: If the literature procedure is not working, perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux).
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating. Microwave irradiation can sometimes be an effective way to reduce reaction times and improve yields.[4]
-
-
-
Ineffective Catalyst or Incorrect Catalyst Loading (for GBB Reaction):
-
The "Why": The GBB reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the aldehyde and facilitate the key imine formation and subsequent cyclization steps.[2][5] An inappropriate catalyst or incorrect concentration can halt the reaction.
-
Solution:
-
Catalyst Screening: If a standard catalyst like Sc(OTf)₃ is not effective, consider screening other catalysts. Iodine has been shown to be a cost-effective and efficient catalyst for this transformation.[1][5] Other Lewis acids like BF₃·OEt₂ can also be effective.[2]
-
Optimize Loading: The catalyst loading is critical. Too little may not be effective, while too much can sometimes lead to side reactions. A typical starting point is 10 mol%, but this may need to be optimized.
-
-
-
Presence of Water (for GBB Reaction):
-
The "Why": The initial step of the GBB reaction is the formation of an imine from the 2-aminopyrazine and the aldehyde, which is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back towards the starting materials, inhibiting the reaction.
-
Solution:
-
Use Anhydrous Solvents: Ensure your reaction solvent is anhydrous.
-
Employ Dehydrating Agents: The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by removing water as it is formed.[2]
-
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also getting a significant amount of impurities that are difficult to separate. What are these side products and how can I avoid them?
Answer: Side product formation is often related to the reactivity of the starting materials and intermediates. Identifying the impurity can provide clues for optimizing the reaction.
Potential Causes and Step-by-Step Solutions:
-
Incomplete Cyclization:
-
The "Why": In some cases, the intermediate formed after the initial condensation and addition steps may not efficiently cyclize to form the final bicyclic product. This can lead to a complex mixture of linear intermediates.
-
Solution:
-
Increase Temperature/Reaction Time: Gently increasing the reaction temperature or extending the reaction time (with careful monitoring by TLC/LC-MS) can often drive the cyclization to completion.
-
Change Solvent: The polarity of the solvent can influence the rate of cyclization. Experiment with different solvents (e.g., from toluene to DMF) to find the optimal conditions.
-
-
-
Regioisomer Formation during Functionalization:
-
The "Why": When attempting to functionalize the imidazo[1,2-a]pyrazine core, for example, through bromination, you can get mixtures of regioisomers that are difficult to separate.[6][7] The electronic nature of the heterocyclic system dictates the positions most susceptible to electrophilic or nucleophilic attack.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the electrophile (e.g., NBS for bromination). Using 1.0 equivalent is more likely to give mono-substitution.
-
Modify Temperature: Perform the reaction at a lower temperature to improve selectivity.
-
Directed Substitution: Consider a synthetic strategy that installs the desired substituents on the starting materials (the 2-aminopyrazine or the α-halocarbonyl) before the cyclization reaction. This provides unambiguous regiocontrol.
-
-
Problem 3: Difficulty with Product Purification
Question: I have successfully synthesized my imidazo[1,2-a]pyrazine, but I am struggling to purify it. What are the best methods for purification?
Answer: Purification can be challenging due to the polarity of the imidazo[1,2-a]pyrazine core and the potential for closely related impurities.
Potential Causes and Step-by-Step Solutions:
-
Baseline Polarity of the Product:
-
The "Why": The nitrogen atoms in the bicyclic system make these compounds relatively polar, which can lead to streaking on silica gel columns.
-
Solution:
-
Column Chromatography with Additives: Use a solvent system for column chromatography that includes a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide in the methanol portion of a DCM/MeOH eluent. This can help to deactivate the acidic sites on the silica gel and improve peak shape.
-
Alternative Stationary Phases: If silica gel is not effective, consider using neutral alumina or C18-bonded silica (reverse-phase chromatography).[8][9]
-
-
-
Formation of Salts:
-
The "Why": If your reaction was run under acidic conditions, your product might be isolated as a salt, which can have very different solubility and chromatographic properties.
-
Solution:
-
Neutralizing Wash: During the aqueous workup, perform a wash with a mild base like a saturated sodium bicarbonate solution to ensure the product is in its freebase form before attempting extraction and chromatography.
-
Salt Formation for Purification: Conversely, for some products, purification can be achieved by intentionally forming a salt. For example, forming a sulfate salt has been used for efficient purification on an industrial scale.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: the traditional condensation or the Groebke-Blackburn-Bienaymé (GBB) reaction?
A1: The choice depends on the desired substitution pattern and the availability of starting materials.
-
Traditional Condensation (2-aminopyrazine + α-halocarbonyl): This is a straightforward method, especially for accessing 2-substituted imidazo[1,2-a]pyrazines.[6] However, it can sometimes suffer from lower yields and requires the handling of lachrymatory α-halocarbonyls.[7]
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful multi-component reaction that allows for the rapid assembly of diverse 3-aminoimidazo[1,2-a]pyrazines in a single step from a 2-aminopyrazine, an aldehyde, and an isocyanide.[2][10] It offers high atom economy and is often more convergent for complex molecules.
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical. For the GBB reaction, polar aprotic solvents like methanol, ethanol, or acetonitrile are commonly used.[2][11] Methanol is often a good starting point. For traditional condensations, solvents like ethanol or DMF are frequently employed.[7][8] It is always best to start with the solvent reported in a literature procedure for a similar substrate and then optimize if necessary.
Q3: What is the general mechanism of the GBB reaction?
A3: The GBB reaction proceeds through a well-established mechanism.[5][12]
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Imine Formation: The 2-aminopyrazine and the aldehyde condense to form an imine, typically catalyzed by an acid.
-
Nucleophilic Attack: The isocyanide attacks the imine, forming a nitrilium ion intermediate.
-
Cyclization: The endocyclic nitrogen of the pyrazine ring then attacks the nitrilium ion in an intramolecular [4+1] cycloaddition.
-
Aromatization: A final proton transfer step leads to the aromatic imidazo[1,2-a]pyrazine product.
Q4: Can I use microwave heating for these reactions?
A4: Yes, microwave-assisted synthesis can be highly effective for preparing imidazo[1,2-a]pyrazines. It can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of degradation products.[4][13]
Data and Protocols
Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Typical Loading (mol%) | Solvent | Temperature | Typical Yield Range (%) | Reference |
| Sc(OTf)₃ | 10-20 | Methanol | 60 °C | 70-90 | [14] |
| HClO₄ | 20 | Acetonitrile | 60 °C | 60-85 | [11] |
| Iodine | 10 | Ethanol | Room Temp | 75-92 | [1][5] |
| BF₃·MeCN | 100 | Acetonitrile | 60 °C | up to 85 | [2] |
Experimental Protocol: GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine
This protocol is a representative example based on literature procedures.[2][5]
-
To a solution of 2-aminopyrazine (1.0 mmol) and the desired aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask is added the catalyst (e.g., Iodine, 0.1 mmol, 10 mol%).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
The isocyanide (1.0 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or 60 °C) and monitored by TLC until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrazine.
Visual Diagrams
Diagram 1: General Mechanism of the GBB Reaction
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Diagram 2: Workflow for Troubleshooting Low Yield
Caption: A workflow for troubleshooting low reaction yield.
Diagram 3: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - OAK Open Access Archive [oak.novartis.com]
- 11. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and overcome common experimental hurdles.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary route involves two key stages:
-
Cyclocondensation: The reaction of 2-amino-5-bromopyrazine with an α-halocarbonyl compound, typically ethyl bromopyruvate, to form the ethyl ester of the target molecule, ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
-
Hydrolysis: The subsequent saponification of the ethyl ester to yield the final carboxylic acid product.
Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide: A-to-Z Problem Solving
This section is structured to provide direct answers to specific problems you may encounter during the synthesis.
A. Issues in the Cyclocondensation Step (Formation of Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate)
Question 1: My cyclocondensation reaction is showing low or no product formation. What are the likely causes and how can I fix it?
Answer:
Low or no yield in the cyclocondensation step is a common issue that can often be traced back to the quality of your starting materials or suboptimal reaction conditions.
-
Purity of Starting Materials:
-
2-Amino-5-bromopyrazine: Ensure this starting material is pure and free from residual reagents from its own synthesis, such as N-bromosuccinimide (NBS) or dibrominated byproducts.[1][2] Impurities can interfere with the nucleophilicity of the amino group. Consider recrystallization or column chromatography if purity is questionable.
-
Ethyl Bromopyruvate: This reagent is a lachrymator and can degrade over time, releasing hydrobromic acid.[3][4] Use freshly prepared or recently purchased ethyl bromopyruvate.[5][6] If you suspect degradation, you can purify it by distillation under reduced pressure.[3][7]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While various solvents can be used, ethanol or acetonitrile are commonly employed. The polarity of the solvent can influence the reaction rate. It is advisable to use anhydrous solvents to prevent unwanted side reactions.
-
Temperature: The reaction is typically run at elevated temperatures. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
-
Question 2: I am observing the formation of a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of tar is a strong indicator of side reactions and decomposition, often caused by excessive heat or the presence of acidic impurities.
-
Control of Temperature: Carefully control the reaction temperature. Use an oil bath with a temperature controller to maintain a stable temperature. Avoid localized overheating, which can occur with a heating mantle.
-
Acid Scavenger: The reaction can generate HBr as a byproduct, which can catalyze polymerization and decomposition. The addition of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can help to neutralize the acid and suppress tar formation.
-
Degassed Solvents: Using degassed solvents can minimize oxidative side reactions that may contribute to the formation of colored impurities.
Question 3: My TLC analysis shows multiple spots, indicating the presence of several byproducts. What are the most common side reactions?
Answer:
Several side reactions can occur during the cyclocondensation, leading to a complex product mixture.
-
Self-condensation of Ethyl Bromopyruvate: Under basic conditions or at high temperatures, ethyl bromopyruvate can undergo self-condensation.
-
Formation of Isomers: While the reaction is generally regioselective, the formation of other imidazo[1,2-a]pyrazine isomers is possible, though typically in minor amounts.
-
Reaction with Solvent: If using a reactive solvent, it may participate in side reactions.
To minimize these side reactions, maintain optimal reaction conditions and consider the slow, dropwise addition of ethyl bromopyruvate to the solution of 2-amino-5-bromopyrazine to keep its concentration low at any given time.
B. Issues in the Hydrolysis Step (Formation of this compound)
Question 4: The hydrolysis of my ethyl ester is incomplete, and I am getting a mixture of the ester and the carboxylic acid. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a frequent problem. Here are some strategies to ensure complete conversion:
-
Choice of Base and Solvent: Sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol are commonly used. Ensure you are using a sufficient molar excess of the base (typically 2-3 equivalents).
-
Temperature and Reaction Time: The hydrolysis may require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Solubility: The starting ester may have limited solubility in the aqueous base. The use of a co-solvent like ethanol or THF helps to create a homogeneous solution and facilitate the reaction.
Question 5: During the acidic workup to precipitate the carboxylic acid, I am getting a low yield of the final product. Where could my product be going?
Answer:
Low recovery after acidification can be due to several factors:
-
Incomplete Precipitation: The carboxylic acid may have some solubility in the acidic aqueous solution. Cooling the solution in an ice bath can help to maximize precipitation.
-
Amphoteric Nature: Imidazo[1,2-a]pyrazines can be protonated on the nitrogen atoms of the pyrazine ring, increasing their water solubility. Careful adjustment of the pH to the isoelectric point of the molecule is crucial for maximum precipitation. This is typically in the range of pH 3-4.
-
Extraction: If the product has significant water solubility, you may need to perform multiple extractions with an organic solvent like ethyl acetate after acidification.
Question 6: The color of my final product is off-white or brownish. How can I improve the color and purity?
Answer:
Colored impurities are often carried over from the previous steps or formed during the workup.
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system can be found through small-scale solubility tests. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents like ethanol/water or DMF/water.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.
-
Washing: Thoroughly washing the filtered solid with cold water and then a non-polar solvent like hexane can remove residual impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the general, expected yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific conditions and the scale of the reaction. However, with optimized conditions, a yield of 60-70% for the two-step process is considered good.
Q2: Are there any alternative synthetic routes to this compound?
A2: While the described route is the most common, other methods for the synthesis of the imidazo[1,2-a]pyrazine core exist, such as multi-component reactions.[8][9][10][11] However, for this specific substituted product, the cyclocondensation of 2-amino-5-bromopyrazine is the most direct approach.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Ethyl bromopyruvate is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]
-
Bromine-containing compounds can be corrosive and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate PPE and be aware of the potential hazards of all chemicals used.
Q4: Can I use other α-halocarbonyl compounds instead of ethyl bromopyruvate?
A4: Yes, other α-halocarbonyls can be used, which will result in different substituents at the 2-position of the imidazo[1,2-a]pyrazine ring. For example, using chloroacetaldehyde would lead to the parent 6-bromoimidazo[1,2-a]pyrazine.[12]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point: A sharp melting point is an indicator of high purity.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux with stirring.
-
Add ethyl bromopyruvate (1.1 eq) dropwise over 30 minutes.
-
Continue to reflux the reaction mixture and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with 1M HCl to pH 3-4.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent if necessary.
V. Visualizations
Diagram 1: Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low reaction yields.
VI. References
-
WO2000026177A1, Synthesis of ethyl bromopyruvate , Google Patents. 5
-
WO/2000/026177, SYNTHESIS OF ETHYL BROMOPYRUVATE , WIPO Patentscope. 6
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity, RSC Publishing. 8
-
Synthesis of 2-Amino-5-bromopyridine, ResearchGate. 13
-
2-Amino-5-bromopyrazine synthesis, ChemicalBook. 1
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity, RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. 9
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight, PMC. 14
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity, PubMed Central. 10
-
CN109748864A, A kind of preparation method of 2- amino -5- bromopyridine , Google Patents. 15
-
CN108218809B, Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate , Google Patents. 7
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds, UCL Discovery. 16
-
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, Smolecule. 17
-
Ethyl bromopyruvate | 70-23-5, ChemicalBook. 3
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase, Frontiers. 18
-
(PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †, ResearchGate. 11
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine, ijssst.info. 2
-
Ethyl Bromopyruvate: A Comprehensive Overview, NINGBO INNO PHARMCHEM CO.,LTD. 4
-
(PDF) Imidazo[1,2-a]pyrazines, ResearchGate. 19
-
CN103788092A, Method for synthesizing 6-bromoimidazo [1,2-a] pyridine , Google Patents. 12
-
Proposed mechanism for the cyclocondensation reaction between..., ResearchGate. 20
-
The proposed mechanism of cyclocondensation., ResearchGate. 21
References
- 1. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]
- 2. ijssst.info [ijssst.info]
- 3. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Buy Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate [smolecule.com]
- 18. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. We will explore the causality behind experimental choices, focusing on the prevention and troubleshooting of side reactions that can compromise yield and purity.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] However, its synthesis is not without challenges. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues encountered during the synthesis of imidazo[1,2-a]pyrazines in a direct question-and-answer format.
Issue 1: My reaction produces a mixture of regioisomers. How can I control the regioselectivity?
Question: I am performing a condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound, but I'm isolating an isomeric byproduct along with my desired imidazo[1,2-a]pyrazine. What causes this, and how can I improve the selectivity for the correct isomer?
Answer: This is a classic and critical challenge in imidazo[1,2-a]pyrazine synthesis. The formation of regioisomers stems from the fact that the 2-aminopyrazine ring has two endocyclic nitrogen atoms (N1 and N4) that can potentially initiate the cyclization. The desired product results from the initial nucleophilic attack by the N1 nitrogen, followed by cyclization of the exocyclic amino group onto the carbonyl. The side product arises from the initial attack by the N4 nitrogen.
Causality & Mechanism: The regiochemical outcome is dictated by the relative nucleophilicity of the N1 and N4 nitrogens. In an unsubstituted 2-aminopyrazine, the N4 nitrogen is often more nucleophilic, which can lead to the undesired isomer.[3] The key to controlling regioselectivity is to modulate the electronic properties of the pyrazine ring.
Solutions & Protocols:
-
Introduce an Electron-Withdrawing Group (EWG): Placing an EWG, such as a chlorine atom, at the C3 position (adjacent to the amino group) significantly reduces the nucleophilicity of the nearby N4 nitrogen. This electronic "steering" directs the initial alkylation to the more nucleophilic N1 nitrogen, favoring the formation of the desired linear imidazo[1,2-a]pyrazine scaffold.[3] The directing group can often be removed in a subsequent step, such as catalytic hydrogenation to remove a chlorine atom.[3]
-
Utilize Pre-functionalized Substrates: Instead of relying on post-cyclization removal, consider synthetic routes that build the desired regiochemistry from the start. For example, metalation reactions using TMP-bases (like TMPMgCl·LiCl) on a pre-functionalized pyrazine (e.g., 6-chloroimidazo[1,2-a]pyrazine) can allow for regioselective functionalization at specific positions, avoiding the initial ambiguity of cyclization.[4]
Workflow for Controlling Regioselectivity
Caption: Logical workflow for troubleshooting poor regioselectivity.
Issue 2: I'm observing multiple products when using β-ketoesters. What are the competing reactions?
Question: I'm reacting 2-aminopyrazine with ethyl 2-chloroacetoacetate and getting a complex mixture of products instead of the expected single compound. What is happening?
Answer: When using a reactant with multiple electrophilic sites, such as ethyl 2-chloroacetoacetate, several competing cyclization pathways can occur, leading to a variety of side products.
Causality & Mechanism: Early studies by Sablayrolles et al. investigated this specific reaction and identified three competing pathways.[3]
-
Pathway 1 (Desired): Initial attack by the endocyclic nitrogen (N1) at the alkyl-chloro position, followed by cyclization between the primary amine and the ketone carbonyl.
-
Pathway 2 (Side Product - Isomer): Initial attack by N1 at the alkyl-chloro position, but followed by cyclization between the primary amine and the ester carbonyl, leading to a lactam-lactim rearrangement.[3]
-
Pathway 3 (Side Product - Alternative Ring System): The primary amine itself acts as the initial nucleophile, attacking the alkyl-chloro position. This is followed by cyclization from an ortho position of the pyrazine ring.[3]
Visualizing Competing Pathways
Caption: Competing reaction pathways with multifunctional reagents.
Solutions:
-
Modify the Carbonyl Component: If possible, use an α-haloketone without a competing electrophilic site (like an ester) to simplify the reaction outcome.
-
Optimize Reaction Conditions: Carefully screen temperature, solvent, and base. Lower temperatures may favor the kinetically controlled desired product, while different bases can influence which cyclization pathway is preferred.
-
Protecting Groups: In complex syntheses, consider protecting one of the carbonyl groups on the β-ketoester to prevent it from participating in the cyclization.
Issue 3: My reaction yield is very low or I'm getting no product at all. What should I check first?
Question: My synthesis of imidazo[1,2-a]pyrazine is not working. What are the most common points of failure?
Answer: Low or no yield is a frequent problem that can usually be traced back to a few key areas: reagent quality, catalyst activity, or suboptimal reaction conditions.[5]
Troubleshooting Checklist:
| Parameter | Potential Cause of Failure | Recommended Action |
| Reagents | Impurities in 2-aminopyrazine or α-halocarbonyl starting materials. | Use freshly purified reagents. Verify purity by NMR or LC-MS. 2-aminopyrazine derivatives can be sensitive; store under inert gas if necessary.[5] |
| Catalyst | Deactivated or inappropriate catalyst (if used). | For solid catalysts (e.g., Copper, Iodine), ensure proper storage and handling.[1][5] Consider using a fresh batch. Some reactions can proceed catalyst-free.[6] |
| Solvent | Solvent not anhydrous (if required by the mechanism). | Use freshly distilled, anhydrous solvents. Reactions involving strong bases or organometallics are particularly sensitive to moisture. |
| Temperature | Reaction temperature is too low (insufficient activation energy) or too high (decomposition). | Perform a temperature screen. Start at room temperature and gradually increase. Monitor reaction progress by TLC or LC-MS. |
| Atmosphere | Presence of oxygen in reactions sensitive to oxidation. | If the mechanism is sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
FAQs: Synthesis of Imidazo[1,2-a]pyrazines
Q1: What is the most common method for synthesizing the imidazo[1,2-a]pyrazine core? The most traditional and widely used approach is the condensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound (e.g., α-bromoketone).[6] This method, often referred to as a Tchichibabin-type reaction, typically involves an initial N-alkylation followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.[6]
Q2: How do substituents on the 2-aminopyrazine ring affect the reaction? Substituents have a profound electronic and steric impact. As discussed in Issue 1, electron-withdrawing groups at C3 can be used to direct regioselectivity.[3] Electron-donating groups can increase the nucleophilicity of the ring, potentially accelerating the reaction but may also decrease regioselectivity. Bulky substituents near the amino group can sterically hinder the cyclization step.
Q3: What are the benefits of using an iodine catalyst in this synthesis? Recent methodologies have shown that molecular iodine can be an effective and eco-friendly catalyst for multicomponent reactions that produce imidazo[1,2-a]pyrazines.[1][7] In a three-component reaction (e.g., 2-aminopyrazine, an aldehyde, and an isocyanide), iodine acts as a Lewis acid. It activates the initially formed imine, facilitating a [4+1] cycloaddition with the isocyanide to build the imidazole ring.[7][8] This approach offers advantages like mild reaction conditions (often room temperature), operational simplicity, and good yields.[1][7]
Q4: Can I perform electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring? What is the expected regioselectivity? Yes, the imidazo[1,2-a]pyrazine scaffold can undergo electrophilic aromatic substitution. The reaction preferentially occurs on the five-membered imidazole ring. Specifically, substitution is highly favored at the C3 position.[2][9] This is because the intermediate formed by electrophilic attack at C3 is more stable; it allows the six-membered pyrazine ring to maintain its aromaticity and avoids placing adjacent positive charges on the nitrogen atoms.[9] Attack at C2 would lead to a less stable intermediate.[9] For example, bromination of imidazo[1,2-a]pyrazine typically yields the 3-bromo derivative.[2]
Protocol: Standard Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyrazine
This protocol describes a general, catalyst-free method for the synthesis of a 2-phenyl-3-methylimidazo[1,2-a]pyrazine.
Materials:
-
2-Aminopyrazine
-
2-Bromo-1-phenylpropan-1-one (α-bromopropiophenone)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminopyrazine (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).
-
Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution. This will act as a mild base to neutralize the HBr generated during the reaction.
-
Addition of Ketone: To the stirring suspension, add a solution of 2-bromo-1-phenylpropan-1-one (1.1 eq) in a small amount of ethanol dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-aminopyrazine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure imidazo[1,2-a]pyrazine.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS to ensure the correct isomer has been formed and that no significant side products are present.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yields in Pyrazine Synthesis
Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during pyrazine synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to overcome low yields and other experimental hurdles. Our approach is rooted in a deep understanding of reaction mechanisms and field-proven insights to ensure your success in synthesizing these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common initial factors I should investigate?
Low yields in pyrazine synthesis can often be traced back to a few fundamental parameters. Before delving into more complex issues, it is crucial to meticulously evaluate the following:
-
Purity of Starting Materials: The integrity of your α-dicarbonyl compounds and 1,2-diamines is paramount. Impurities can lead to a host of unwanted side reactions, significantly diminishing the yield of the desired pyrazine.[1] For instance, denatured ethanol used as a solvent might contain aldol condensation products that can interfere with the main reaction pathway.[1]
-
Reaction Temperature: Temperature is a critical factor that can make or break a pyrazine synthesis.[1] For gas-phase reactions, temperatures below 300°C may result in incomplete dehydrogenation, leading to piperazine byproducts. Conversely, exceeding 450°C can cause the pyrazine ring to decompose.[1] It is essential to identify the optimal temperature range for your specific reaction.
-
Choice of Base and Catalyst: The selection and quantity of the base or catalyst are crucial.[1] In some dehydrogenative coupling reactions, for example, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1]
-
Work-up and Purification: Significant product loss can occur during the extraction and purification stages.[1] It is often necessary to perform multiple extractions to ensure complete recovery of the pyrazine derivative from the reaction mixture.[1]
In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-formatted guide to specific problems you might encounter.
Issue 1: Low or No Product Formation
Q2: I've set up my reaction, but upon analysis (TLC/GC-MS), I see little to no desired pyrazine product. What's going on?
A complete failure to form the desired pyrazine product often points to a fundamental issue with the reaction setup or the reagents themselves. Here is a systematic approach to diagnosing the problem:
Root Cause Analysis:
-
Incorrect Reaction Conditions:
-
Temperature: As mentioned, the temperature might be too low for the reaction to initiate. Some dehydrogenation reactions, for instance, require temperatures in the range of 300-375°C.[1]
-
Pressure: For reactions conducted under specific pressure conditions, ensure that the pressure is within the optimal range.
-
-
Inactive Catalyst or Incorrect Loading:
-
Catalyst Activity: Ensure your catalyst is active. Improper storage or handling can lead to deactivation.
-
Catalyst Loading: The amount of catalyst is also critical. For some manganese-catalyzed reactions, a 2 mol% loading has been found to be optimal.[1]
-
-
Poor Quality of Starting Materials:
-
Purity: Use purified starting materials. α-dicarbonyl compounds and 1,2-diamines can decompose or contain impurities that inhibit the reaction.[1]
-
Verification: It is good practice to verify the purity of your starting materials by techniques like NMR or melting point analysis before commencing the synthesis.
-
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low or No Product Formation.
Issue 2: Proliferation of Side Products
Q3: My reaction is working, but I'm getting a complex mixture of products with a low yield of the desired pyrazine. What are the likely side reactions, and how can I suppress them?
The formation of multiple byproducts is a common challenge in pyrazine synthesis, often stemming from the high reactivity of the intermediates. Understanding these side reactions is key to mitigating them.
Common Side Reactions and Their Mitigation:
-
Over-oxidation: In syntheses that require an oxidation step, using an excess of a strong oxidizing agent can lead to the oxidation of the pyrazine ring itself, forming N-oxides or even causing ring cleavage.[2]
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Consider using milder oxidizing agents such as air or copper(II) sulfate.[3]
-
-
Polymerization: Reactive intermediates, especially in the reaction of 1,2-diamines with 1,2-dicarbonyl compounds, can self-condense to form oligomers or polymers.[2][4] This not only reduces the yield but also complicates purification.
-
Solution: Lowering the reaction temperature can help to control the rate of polymerization.[1] Running the reaction under more dilute conditions can also disfavor intermolecular polymerization reactions.
-
-
Formation of Imidazole Byproducts: In Maillard-type reactions involving sugars and ammonia, α-dicarbonyl intermediates can react with ammonia and an aldehyde to form imidazole derivatives.[5]
-
Solution: Optimizing the reaction pH can be effective. Lowering the pH may favor the formation of other heterocyclic compounds over imidazoles.[5] Additionally, the choice of extraction solvent during work-up is crucial. Using a non-polar solvent like hexane can help to selectively extract pyrazines, leaving the more polar imidazoles in the aqueous phase.[5]
-
-
Lack of Regioselectivity in Unsymmetrical Pyrazine Synthesis: When using two different α-amino ketones to synthesize an unsymmetrical pyrazine, self-condensation can lead to a mixture of three different pyrazine products.[5]
-
Solution: Employ a regioselective synthetic strategy. One approach is the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization-aromatization, which provides greater control over the final substitution pattern.[5] Modern methods using α-diazo oxime ethers and 2H-azirines also offer excellent regioselectivity.[6]
-
Experimental Protocols
To empower you with actionable solutions, here are detailed protocols for key procedures discussed in this guide.
Protocol 1: Purification of Ethylenediamine (A Common 1,2-Diamine)
Ethylenediamine is hygroscopic and readily absorbs atmospheric carbon dioxide. Ensuring its purity is critical for successful pyrazine synthesis.
Materials:
-
Commercial grade ethylenediamine
-
Sodium hydroxide (NaOH) pellets
-
Potassium hydroxide (KOH) pellets
-
Calcium oxide (CaO)
-
Type 5A molecular sieves
-
Sodium metal
-
Distillation apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
Initial Drying: For ethylenediamine containing significant amounts of water (e.g., 30%), add solid NaOH (600 g/L) and heat on a water bath for 10 hours. Above 60°C, two phases will separate. Decant the hot upper ethylenediamine layer.[7]
-
Pre-drying with Sieves: To 1 L of the decanted ethylenediamine, add 70 g of type 5A molecular sieves and shake for 12 hours.[7]
-
Drying with Basic Oxides: Decant the ethylenediamine and add a mixture of CaO (50 g) and KOH (15 g). Shake for another 12 hours.[7]
-
Fractional Distillation: Decant the supernatant into a distillation flask containing freshly activated molecular sieves. Perform a fractional distillation under a nitrogen atmosphere. Collect the fraction boiling at approximately 117.2°C at 760 mmHg.[7]
-
Final Drying (Optional, for ultra-dry solvent): For applications requiring extremely anhydrous conditions, the distilled ethylenediamine can be refluxed over sodium metal for 2 hours and then redistilled.[7]
-
Storage: Store the purified ethylenediamine under a nitrogen atmosphere to prevent contamination from water and carbon dioxide.[7]
Protocol 2: Purification of Benzil (A Common α-Dicarbonyl) by Recrystallization
Materials:
-
Crude benzil
-
Methanol (or another suitable solvent like ethanol)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which benzil is soluble at high temperatures but sparingly soluble at low temperatures. Methanol is a common choice.[2]
-
Dissolution: Place the crude benzil in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum oven.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of pyrazine synthesis.
Table 1: Effect of Solvent on Pyrazine Derivative Yield
| Solvent | Log P | Yield (%) |
| tert-Amyl alcohol | 1.3 | High |
| Ethanol | -0.31 | Lower (with byproducts) |
| Isopropanol | 0.05 | Lower (with byproducts) |
| Isobutanol | 0.8 | Lower (with byproducts) |
| Methanol | -0.77 | Low |
| Acetonitrile | -0.34 | Low |
| Dichloromethane | 1.25 | Low |
| DMSO | -1.35 | Low |
| THF | 0.46 | Low |
| 2-MeTHF | 1.1 | Low |
Data adapted from a study on the enzymatic synthesis of pyrazinamide derivatives. The yield was found to be highest in a moderately hydrophobic solvent.[8]
Table 2: Effect of Substrate Molar Ratio on Product Yield
| Molar Ratio (Pyrazine-2-carboxylate : Benzylamine) | Yield (%) |
| 1 : 1 | ~60 |
| 1 : 2 | ~75 |
| 1 : 3 | >80 |
Data from the enzymatic synthesis of N-benzylpyrazine-2-carboxamide, demonstrating that an excess of the amine nucleophile drives the reaction towards higher yields.[5]
Visualizations: Reaction Workflows
The following diagrams illustrate the general workflows for two classical pyrazine synthesis methods.
Caption: Generalized workflow of the Gutknecht pyrazine synthesis.[1][3]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. docsity.com [docsity.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers [organic-chemistry.org]
- 7. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming incomplete oxidation in dihydropyrazine intermediates
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to common challenges encountered during the oxidation of dihydropyrazine intermediates. As specialists in synthetic methodology, we understand that the incomplete conversion of these crucial intermediates into their aromatic pyrazine counterparts can be a significant bottleneck in multi-step syntheses. This resource consolidates field-proven insights and foundational chemical principles to help you overcome these hurdles efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is my dihydropyrazine oxidation stalling, leaving significant starting material?
This is the most common issue. Incomplete oxidation typically stems from several factors: an insufficiently powerful oxidizing agent for your specific substrate, non-optimal reaction conditions (temperature, solvent, pH), premature decomposition of the oxidant, or inherent stability of the dihydropyrazine due to its substitution pattern. Electron-withdrawing groups on the dihydropyrazine ring, for example, can make it less susceptible to oxidation.[1]
Q2: I'm observing multiple spots on my TLC/LC-MS other than the starting material and desired pyrazine. What are these side products?
Side products often arise from over-oxidation or reaction with solvent or atmospheric oxygen. Common byproducts include diols or aldehydes resulting from ring-opening fragmentation.[1][2] The formation of these impurities is highly dependent on the oxidant used and the reaction environment. For instance, dioxygen oxidation is known to produce hydroperoxide intermediates that can lead to various secondary products.[1]
Q3: How can I effectively monitor the progress of my oxidation reaction?
Real-time or frequent monitoring is crucial. The best method depends on the chromophores in your molecules.
-
Thin-Layer Chromatography (TLC): The simplest method. The aromatic pyrazine product is typically less polar and will have a higher Rf value than the dihydropyrazine precursor.
-
UV-Vis Spectroscopy: If your dihydropyrazine is colored, you can monitor the disappearance of its characteristic absorbance peak.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method, allowing you to track the consumption of starting material and the formation of the product while also identifying any side products by their mass.[3]
Q4: Can atmospheric oxygen be sufficient for the oxidation?
While some highly activated dihydropyrazines can be oxidized by atmospheric oxygen, this process is often slow, solvent-dependent, and can lead to a complex mixture of products, including diols and aldehydes.[1][2] For efficient and clean conversion, a dedicated chemical oxidant is almost always recommended.
Troubleshooting Guide: From Incomplete Reactions to Pure Products
This section provides a systematic approach to diagnosing and solving common problems in dihydropyrazine oxidation.
Issue 1: Low Conversion to Pyrazine
Your reaction stops prematurely, with a significant amount of dihydropyrazine remaining.
Caption: Troubleshooting workflow for low pyrazine conversion.
Expertise & Experience: The ease of oxidation is dictated by the electron density of the dihydropyrazine ring. Substrates with electron-withdrawing groups require more powerful oxidants. Mild oxidants like atmospheric oxygen are rarely sufficient for preparative synthesis. Metal-based oxidants like manganese dioxide (MnO₂) are workhorses for this transformation due to their reliability and heterogeneous nature, which simplifies work-up.[4][5] For particularly stubborn substrates, stronger, homogeneous oxidants may be necessary.
Trustworthiness: A systematic screening of oxidants is a self-validating approach to finding the optimal reagent for your specific substrate.
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Strengths | Weaknesses |
| Manganese Dioxide (MnO₂) | Reflux in Toluene, THF, or CH₂Cl₂ | Heterogeneous (easy removal), reliable for many substrates.[4] | Requires excess reagent (5-20 eq.), can be slow. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 0 °C to RT in CH₂Cl₂ or Dioxane | High potential oxidant, fast reactions. | Can lead to over-oxidation; byproduct removal can be tricky.[6] |
| Potassium Permanganate (KMnO₄) | Acidic or basic aqueous/organic mixtures | Very strong, inexpensive. | Poor selectivity, can cleave other functional groups.[7] |
| Dioxygen (Air) | Varies (often uncatalyzed in specific solvents) | "Green" and readily available. | Slow, low-yielding, often forms side products like diols.[1][2] |
| PhI(OAc)₂ (Iodobenzene Diacetate) | RT in CH₂Cl₂ | Mild, effective for sensitive substrates, clean byproducts.[6] | More expensive, may not work for all substrates. |
Expertise & Experience: Even with the right oxidant, success hinges on stoichiometry and reaction parameters. Solid oxidants like MnO₂ often require a large excess to ensure a sufficient surface area for reaction. Temperature is also critical; many oxidations require heat to overcome the activation energy for aromatization. The solvent can dramatically influence reaction rates and even the product distribution, as seen in studies with dioxygen where solvent polarity affects the stability of intermediates.[1]
Authoritative Grounding & Experimental Protocol
Protocol 1: Systematic Optimization of Oxidation Conditions This protocol provides a framework for efficiently determining the best conditions for your specific dihydropyrazine intermediate.
-
Setup: In parallel, set up three small-scale reactions (e.g., 25 mg of dihydropyrazine) in a suitable solvent like toluene.
-
Variable Stoichiometry:
-
Reaction A: Add 5 equivalents of activated MnO₂.
-
Reaction B: Add 10 equivalents of activated MnO₂.
-
Reaction C: Add 15 equivalents of activated MnO₂.
-
-
Heating & Monitoring: Stir all three reactions vigorously at 80 °C. Every hour, take a small aliquot from each reaction, filter it through a small plug of celite, and analyze by TLC or LC-MS.
-
Analysis: Compare the rate of consumption of the starting material across the three reactions. If conversion is still slow even at 15 equivalents, consider increasing the temperature or switching to a stronger oxidant from the table above.
-
Validation: Once optimal stoichiometry is identified, perform the reaction on a larger scale to confirm the yield and purity.
Issue 2: Formation of Multiple Side Products
Your reaction is messy, showing several spots on the TLC plate, indicating a lack of selectivity.
Caption: Pathways to desired product and common side products.[1]
Expertise & Experience: Highly reactive oxidants like DDQ or KMnO₄ can sometimes oxidize the desired pyrazine product, especially if it contains electron-rich substituents. This is often observed when the reaction is left for too long or run at too high a temperature.
Trustworthiness: The solution involves carefully controlling the reaction. A self-validating approach is to perform a time-course study to find the point of maximum pyrazine concentration before significant decomposition occurs.
Protocol 2: Mitigating Over-oxidation
-
Lower Temperature: Begin the oxidation at a lower temperature (e.g., 0 °C or room temperature) even if literature suggests heating.
-
Stoichiometric Control: Use the minimum amount of oxidant required for full conversion, as determined by small-scale trials (see Protocol 1). Add the oxidant portion-wise to maintain a low instantaneous concentration.
-
Time-Course Monitoring: Set up the reaction and monitor it closely every 15-30 minutes by TLC or LC-MS.
-
Quench Promptly: As soon as the starting material is consumed, immediately quench the reaction. For MnO₂, this means filtering the solid. For soluble oxidants, an appropriate quenching agent (e.g., sodium thiosulfate solution for DDQ) should be added.
Expertise & Experience: As shown in the diagram above, certain oxidation pathways, particularly those involving dioxygen, proceed through reactive intermediates like hydroperoxides.[1] These intermediates can either be converted to the desired product or react further to form side products.
Authoritative Grounding: The work by Ziegler and Kaelin extensively characterized the dioxygen oxidation of a stable 1,4-dihydropyrazine, demonstrating that a hydroperoxide intermediate can react with another molecule of the starting material to produce a diol or undergo fragmentation to an aldehyde.[1][2] This highlights that controlling the fate of such intermediates is key to a clean reaction.
Solutions:
-
Degas Solvents: If using a chemical oxidant, ensure your solvent is thoroughly degassed with nitrogen or argon to minimize the competing pathway of aerobic oxidation.
-
Use Peroxide Scavengers: In cases where hydroperoxide formation is suspected, the addition of a scavenger like triphenylphosphine can intercept the intermediate, potentially improving the yield of the desired pyrazine.[1]
-
Switch Oxidants: The most effective solution is often to switch to an oxidant that does not proceed through such problematic intermediates. Metal-based oxidations (e.g., MnO₂) typically occur on the surface of the solid, following a different mechanism that is less prone to these specific side reactions.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and mild oxidant for the synthesis of s-tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow injection chemiluminescence determination of dihydralazine sulphate based on permanganate oxidation sensitized by rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyrazine Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common challenges encountered during the cyclization process. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The successful construction of this bicyclic system is highly dependent on the strategic choice of catalyst and reaction conditions.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter in the lab.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My cyclization reaction to form the imidazo[1,2-a]pyrazine core is failing or giving very low yields. What are the first things I should check?
Answer: This is a common and often frustrating issue that can usually be resolved by systematically evaluating several key parameters.
-
Reagent Purity and Integrity:
-
2-Aminopyrazine: This starting material can degrade over time. Ensure its purity, and if in doubt, consider purification by recrystallization or sublimation.
-
Carbonyl Compound/Alkyne: The stability of your coupling partner is crucial. α-Haloketones can be lachrymatory and moisture-sensitive. Aldehydes can oxidize to carboxylic acids. Use freshly purified or commercially available high-purity reagents.
-
Solvent Quality: Ensure you are using dry, high-purity solvents, especially for moisture-sensitive catalysts like certain Lewis acids or organometallic complexes.
-
-
Catalyst Activity and Choice:
-
Catalyst Deactivation: Many transition metal catalysts are sensitive to air and moisture. Ensure you are using appropriate inert atmosphere techniques (e.g., Schlenk line, glovebox) if required for your chosen catalyst system (e.g., Palladium or Gold complexes).
-
Inappropriate Catalyst: The catalyst must match the desired transformation. For instance, a palladium catalyst designed for cross-coupling will not be effective for a [3+2] cycloaddition. The workflow below provides guidance on selecting the appropriate catalyst class.
-
-
Reaction Conditions:
-
Temperature: Some reactions require heating to overcome activation energy barriers, while others, particularly certain multicomponent reactions (MCRs), proceed efficiently at room temperature.[1] Running a temperature screen is often a valuable first optimization step.
-
Atmosphere: While many palladium and gold-catalyzed reactions require an inert atmosphere, some oxidative coupling reactions explicitly require air or an oxidant to proceed.[3] Check the requirements of your specific protocol.
-
Question 2: How do I choose the right catalyst for my specific imidazo[1,2-a]pyrazine synthesis strategy?
Answer: Catalyst selection is dictated by the bond you are trying to form and the starting materials you are using. The following decision workflow and table summarize the most common catalyst classes and their applications.
Caption: Decision workflow for catalyst selection in imidazo[1,2-a]pyrazine synthesis.
Table 1: Comparison of Common Catalyst Systems
| Catalyst Class | Common Examples | Typical Reaction Type | Key Advantages | Common Issues & Troubleshooting |
| Gold(I) | (Ph3P)AuCl, PicAuCl2 | [3+2] Dipolar Cycloaddition | High regioselectivity, mild conditions, excellent functional group tolerance.[4][5] | Catalyst can be expensive. Ensure high-purity alkynes. The rate-limiting step is often the closed-loop process.[6][7] |
| Palladium(II) | Pd(OAc)2, PdCl2(PPh3)2 | C-H Functionalization, Cross-Coupling (e.g., Suzuki, Sonogashira) | Excellent for post-cyclization diversification, enables one-pot sequential reactions.[8][9] | Ligand choice is critical for success.[10] Reaction may require inert atmosphere and screening of bases and solvents. |
| Iodine (Lewis Acid) | I2 (catalytic amount) | Ugi-type Multi-Component Reactions (MCRs) | Extremely cost-effective, environmentally benign, often proceeds at room temperature with simple workup.[1][11][12] | Substrate scope can be limited. The initial imine formation is a key step; ensure aldehyde quality.[1][11] |
| Copper(I/II) | CuI, CuSO4 | A³-Coupling, Oxidative Cyclization | Readily available and cheaper than Pd/Au. Effective for multicomponent synthesis of N-fused imidazoles.[3][13] | May require a ligand (e.g., Bipy) and an oxidant (air). Yields can be sensitive to temperature.[9] |
| Catalyst-Free | N/A | Condensation of aminopyrazines and α-haloketones | Avoids metal contamination, simple protocol. Often accelerated by microwave irradiation.[14][15] | May require higher temperatures, substrate scope can be limited by the availability of α-haloketones. |
Question 3: I am using a Gold(I) catalyst for a [3+2] cycloaddition and the reaction is not proceeding. What is the mechanistic reason and how can I fix it?
Answer: Gold(I) catalysts are highly effective for this transformation due to their strong affinity for alkynes (alkynophilicity). The catalytic cycle generally proceeds as follows:
-
Alkyne Activation: The cationic Gold(I) center coordinates to the alkyne, making it more electrophilic.
-
Nucleophilic Attack: The aminide nucleophile attacks the activated alkyne.
-
Cyclization & Catalyst Regeneration: A subsequent intramolecular cyclization occurs, forming the imidazo[1,2-a]pyrazine ring and regenerating the active Gold(I) catalyst.[6][7]
Caption: Simplified mechanism for Gold(I)-catalyzed imidazo[1,2-a]pyrazine synthesis.
Troubleshooting Steps:
-
Check the Gold Pre-catalyst: Ensure your gold catalyst (e.g., (Ph3P)AuCl) is properly activated. Often, a silver salt (e.g., AgOTf) is required to abstract the chloride and generate the active cationic gold species.
-
Alkyne Substituents: The electronic nature of the alkyne is critical. Electron-rich alkynes generally react well. Density functional theory (DFT) studies show that nucleophilic attack is favored at the alkyne carbon bearing an electron-withdrawing group, which dictates regioselectivity.[7] If your alkyne is electron-deficient, the initial nucleophilic attack may be disfavored.
-
Solvent Choice: The reaction is typically performed in non-protic solvents like 1,4-dioxane or 1,2-dichloroethane (DCE).
Question 4: My palladium-catalyzed C-H functionalization of a pre-formed imidazo[1,2-a]pyrazine is sluggish. How can I improve the reaction rate and yield?
Answer: Palladium-catalyzed C-H functionalization is a powerful tool for decorating the imidazo[1,2-a]pyrazine core.[8] However, its success is highly dependent on the interplay between the catalyst, ligands, oxidant, and directing groups.
Key Factors to Optimize:
-
Ligand Selection: The ligand is not just a spectator; it directly influences the reactivity and stability of the palladium center. For C-H activation, phosphine ligands like CyJohnPhos or bulky biaryl phosphines can be effective.[10] The ligand's role is to improve the accessibility of the metal center and modulate its electronic properties.[10] It is essential to screen a panel of ligands to find the optimal one for your specific substrate.
-
Oxidant: These reactions often require an oxidant to regenerate the active Pd(II) or Pd(III) catalyst. Common oxidants include silver salts (e.g., AgOAc), copper salts, or even molecular oxygen (air). If the reaction stalls, the oxidant may be depleted or incompatible.
-
Directing Group Effect: The regioselectivity of C-H activation is often controlled by a directing group on the substrate. Ensure your substrate possesses a suitable directing group to guide the catalyst to the desired position.
-
Solvent and Additives: Acidic additives like pivalic acid (PivOH) can act as proton shuttles and promote C-H cleavage. The choice of solvent (e.g., dioxane, toluene, DMF) can significantly impact catalyst solubility and reactivity.
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines
This protocol is adapted from methodologies that highlight the use of iodine as a cost-effective and environmentally benign catalyst.[1][11][12][16]
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminopyrazine (1.0 mmol, 1.0 eq.), the desired aryl aldehyde (1.0 mmol, 1.0 eq.), and ethanol (5 mL).
-
Catalyst Addition: Add molecular iodine (I₂) (0.05 mmol, 5 mol%).
-
Reagent Addition: Add the isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 eq.) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically short, often within 1-2 hours.[1]
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyrazine derivative.
-
Self-Validation: The successful synthesis of the product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS). The disappearance of the aldehyde proton and the appearance of characteristic aromatic signals for the fused ring system in the ¹H NMR spectrum are key indicators of product formation.[1]
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the gold(i)-catalyzed synthesis of imidazo-pyrimidines and imidazo-pyrazines via [3 + 2] dipolar cycloaddition: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of the gold(i)-catalyzed synthesis of imidazo-pyrimidines and imidazo-pyrazines via [3 + 2] dipolar cycloaddition: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. bio-conferences.org [bio-conferences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this guide provides in-depth troubleshooting advice and frequently asked questions to enhance your reaction efficiency and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding solvent selection and reaction conditions for the synthesis of imidazo[1,2-a]pyrazines.
Q1: What is the most critical factor to consider when selecting a solvent for my imidazo[1,2-a]pyrazine synthesis?
A1: The choice of solvent is paramount as it influences reactant solubility, reaction rate, and even the reaction mechanism itself. The most crucial factor is the solvent's polarity and its ability to stabilize charged intermediates formed during the reaction. For many common synthetic routes to imidazo[1,2-a]pyrazines, such as the condensation of a 2-aminopyrazine with an α-haloketone or multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, polar protic solvents are often preferred.
Q2: Why are polar protic solvents like ethanol and methanol frequently recommended?
A2: Polar protic solvents, such as methanol and ethanol, are highly effective for several reasons. Firstly, they are excellent at solvating the starting materials, particularly the aminopyrazine and any salts formed. Secondly, and more critically, they can participate in the reaction mechanism. For instance, in the GBB reaction, methanol has been shown to act as a cocatalyst, accelerating key steps by stabilizing charged intermediates through hydrogen bonding.[1][2][3][4] This can significantly increase the reaction rate and overall yield. In an iodine-catalyzed three-component synthesis, ethanol was found to provide excellent yields of imidazo[1,2-a]pyrazines.[5][6]
Q3: Can I use aprotic solvents for this reaction? What are the potential drawbacks?
A3: While aprotic solvents can be used, they often lead to lower yields or require a catalyst. For example, reactions in non-polar aprotic solvents like toluene or dichloromethane often show little to no product formation in the absence of a catalyst.[1][6] Less polar solvents may require longer reaction times and higher temperatures to achieve maximum conversion.[7] However, in some specific cases, such as certain silver-catalyzed reactions, acetonitrile has been used successfully.[8]
Q4: Are "green" or solvent-free options viable for imidazo[1,2-a]pyrazine synthesis?
A4: Yes, there is a strong and successful trend towards more environmentally benign synthetic methods.
-
Green Solvents: A mixture of water and isopropanol (H₂O-IPA) under microwave irradiation has been reported as an effective and eco-friendly solvent system, leading to excellent yields and high purity.[9] Water, being non-toxic and non-flammable, is an attractive solvent, and the use of an organic cosolvent like IPA helps to overcome the low solubility of organic reactants.[9] Eucalyptol is another green solvent that has been successfully used in the Groebke–Blackburn–Bienaymé reaction to synthesize imidazo[1,2-a]pyrazines.[10]
-
Solvent-Free Conditions: Several methods have been developed that proceed efficiently without any solvent, often with the aid of microwave irradiation or grinding.[11][12][13] These methods are not only environmentally friendly but can also simplify product purification.[11][12]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues encountered during the synthesis of imidazo[1,2-a]pyrazines.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low or no product yield.
In-depth Explanation:
-
Solvent Choice: As detailed in the FAQs, non-polar solvents often give poor results. A switch to ethanol or methanol is a primary troubleshooting step.[1][5][6] For instance, in an iodine-catalyzed reaction, switching from toluene or DCM to ethanol dramatically improved the yield.[5][6]
-
Catalyst: If your reaction is catalyst-dependent, ensure its activity. For Lewis acid-catalyzed reactions, moisture can be detrimental. In some cases, switching the catalyst can be beneficial; for example, iodine has been shown to be a cost-effective and efficient catalyst.[5][6]
-
Reaction Conditions: Some reactions require elevated temperatures or longer durations to proceed to completion, especially with less reactive substrates.[7] Microwave irradiation can be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[9]
-
Reagent Purity: The purity of starting materials, such as 2-aminopyrazines and α-haloketones, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.[7]
Issue 2: Formation of Side Products and Purification Challenges
The formation of complex and inseparable mixtures is a common pitfall.
Q: My reaction mixture is complex, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
A: Side product formation often arises from the reactivity of the starting materials and intermediates under the reaction conditions.
-
Self-condensation of α-haloketones: This can be a significant issue, especially in the presence of a base.
-
Formation of isomeric products: Depending on the substitution pattern of the 2-aminopyrazine, the formation of regioisomers may be possible.
-
Degradation of sensitive functional groups: Certain functional groups on your starting materials may not be stable under the reaction conditions. For example, furan rings can be sensitive to strongly acidic conditions.[7]
Strategies to Minimize Side Products:
-
Solvent Optimization: The use of less polar solvents like toluene or dioxane, while potentially slowing the reaction, can sometimes suppress the formation of certain side products.[7]
-
Temperature Control: Running the reaction at a lower temperature, even if it requires a longer time, can improve selectivity and reduce the rate of side reactions.
-
Order of Addition: In multicomponent reactions, the order of addition of reagents can be critical. It is often beneficial to pre-form the imine between the 2-aminopyrazine and the aldehyde before adding the isocyanide.
-
Inert Atmosphere: If you suspect oxidative side reactions, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the outcome.[7]
Section 3: Data and Protocols
Table 1: Comparison of Solvent Effects on Imidazo[1,2-a]pyrazine Synthesis Yield
| Reaction Type | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Component (GBB) | Toluene | None | RT | 6h | 0 | [1] |
| 3-Component (GBB) | Dichloromethane | None | RT | 6h | 0 | [1] |
| 3-Component (GBB) | Methanol | None | RT | 6h | 40 | [1] |
| 3-Component | Toluene | Iodine (5 mol%) | RT | 1h | Low | [5][6] |
| 3-Component | Dichloromethane | Iodine (5 mol%) | RT | 1h | Moderate | [5][6] |
| 3-Component | Acetonitrile | Iodine (5 mol%) | RT | 1h | Moderate | [5][6] |
| 3-Component | Water | Iodine (5 mol%) | RT | 1h | Moderate | [5][6] |
| 3-Component | Methanol | Iodine (5 mol%) | RT | 1h | Good | [5][6] |
| 3-Component | Ethanol | Iodine (5 mol%) | RT | 1h | Excellent | [5][6] |
| Condensation | Ethanol | None | Reflux | 25 min (MW) | 85 | [9] |
| Condensation | H₂O-IPA | None | 100°C (MW) | 5 min | 95 | [9] |
This table is a representative summary; yields are highly substrate-dependent.
Experimental Protocol: Microwave-Assisted Synthesis in a Green Solvent
This protocol is adapted from a highly efficient method for the synthesis of imidazo[1,2-a]pyrazines.[9]
Materials:
-
2-aminopyrazine (1 mmol)
-
α-bromoketone (1 mmol)
-
A 1:1 mixture of Isopropanol (IPA) and deionized water (4 mL)
-
Microwave reactor vial
Procedure:
-
Combine the 2-aminopyrazine (1 mmol) and the α-bromoketone (1 mmol) in a microwave reactor vial.
-
Add the H₂O-IPA solvent mixture (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 5-10 minutes.
-
After completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for microwave-assisted synthesis.
Section 4: Mechanistic Insights
Understanding the reaction mechanism can provide valuable clues for optimization.
The Role of Solvent in the Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide. The solvent plays a non-innocent role in this process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvents' and Reagents' Noninnocent Roles in the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. bio-conferences.org [bio-conferences.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Imidazo[1,2-a]pyrazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyrazines. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Our goal is to provide you with practical, field-tested insights to help you minimize byproduct formation, increase yields, and streamline your purification processes. We will focus primarily on the most common synthetic route, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during imidazo[1,2-a]pyrazine synthesis in a direct question-and-answer format.
Problem 1: My GBB reaction has a very low yield or is not proceeding to completion.
This is the most frequent challenge, often stemming from suboptimal reaction conditions that fail to efficiently drive the reaction equilibrium towards the product.
Possible Cause A: Inappropriate Catalyst Choice or Loading
The GBB reaction is acid-catalyzed, but the choice and concentration of the acid are critical.[1] An ineffective catalyst will not sufficiently activate the aldehyde for imine formation, while an overly harsh catalyst can lead to substrate degradation.
Solution: A systematic catalyst screen is the most effective approach. Both Lewis and Brønsted acids have proven effective, and the optimal choice is substrate-dependent.[2][3] Iodine has also emerged as a cost-effective and mild catalyst.[3][4]
-
For standard substrates: Begin with a common Brønsted acid like p-toluenesulfonic acid (p-TsOH) or ammonium chloride (NH₄Cl) at 10-20 mol%.[5][6]
-
For less reactive (electron-rich) aldehydes: A stronger Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) may be necessary to promote the initial condensation step.[1]
-
For sensitive substrates: Milder acids like acetic acid (AcOH) can be effective, sometimes requiring higher equivalents.[7]
Table 1: Comparison of Common Catalysts for the GBB Reaction
| Catalyst | Type | Typical Loading | Recommended Solvent(s) | Key Considerations |
| Sc(OTf)₃ | Lewis Acid | 10-20 mol% | Methanol, Toluene | Highly effective but expensive; ideal for difficult substrates.[1] |
| NH₄Cl | Brønsted Acid | 2-20 mol% | Ethanol, Methanol | Cost-effective and mild; good starting point for optimization.[6] |
| p-TsOH | Brønsted Acid | 20 mol% | Methanol | A reliable standard, though can be too harsh for some substrates.[5] |
| Iodine (I₂)_ | Lewis Acid | 5 mol% | Ethanol | Mild, inexpensive, and efficient, offering good yields at room temperature.[3] |
| BF₃·MeCN | Lewis Acid | Stoichiometric | Dichloromethane | Used in industrial scale-up to drive reaction to completion.[8] |
Possible Cause B: Reversible Imine Formation & Hydrolysis
The first step of the GBB reaction is the formation of an imine from the aminopyrazine and the aldehyde. This step is reversible and the presence of water can hydrolyze the imine intermediate, stalling the reaction.
Solution: Implement measures to remove water from the reaction mixture.
-
Use Anhydrous Solvents: Ensure your reaction solvent (e.g., methanol, ethanol, toluene) is thoroughly dried before use.
-
Add a Dehydrating Agent: The inclusion of a chemical dehydrant can significantly improve yields. Trimethyl orthoformate is particularly effective as it reacts with water to produce methanol and methyl formate, which do not interfere with the reaction.[8]
Protocol: GBB Reaction with a Dehydrating Agent
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 2-aminopyrazine (1.0 equiv.), the aldehyde (1.1 equiv.), and the chosen anhydrous solvent.
-
Add trimethyl orthoformate (1.5 equiv.) to the mixture and stir for 10 minutes at room temperature.
-
Add the acid catalyst (e.g., p-TsOH, 0.2 equiv.).
-
Finally, add the isocyanide (1.2 equiv.) and allow the reaction to proceed, monitoring by TLC or LC-MS.
Problem 2: I'm observing a significant, unexpected byproduct, especially with halogenated imidazo[1,2-a]pyrazines.
The formation of regioisomeric byproducts is a known issue, particularly the phenomenon of telesubstitution when working with halo-substituted pyrazines.
Possible Cause: Competing Telesubstitution Pathway
In systems containing a leaving group (like a bromine atom) on the pyrazine ring, a nucleophile may attack a different activated carbon atom instead of the expected site. For instance, with a 5-halo-substituted system, nucleophilic attack might occur at the C8 position, leading to a rearranged product.[9][10] This occurs because the electron-withdrawing nature of the nitrogen at position 7 can activate the C8 position for nucleophilic attack.[9]
Solution: Controlling the reaction conditions can favor the desired substitution pathway over telesubstitution.
-
Lower the Temperature: Telesubstitution reactions often have a higher activation energy. Running the reaction at a lower temperature can kinetically disfavor the formation of the undesired byproduct.
-
Modify the Nucleophile/Base System: The choice of nucleophile and base can influence the regioselectivity. A less hindered, "softer" nucleophile may favor the desired pathway.
-
Protecting Groups: In complex syntheses, consider if a protecting group strategy could temporarily block the site of telesubstitution.
Caption: Competing reaction pathways for nucleophilic substitution.
Problem 3: My product is difficult to purify from the crude reaction mixture.
The polar nature of the imidazo[1,2-a]pyrazine core, coupled with similarly polar byproducts or unreacted starting materials, can make standard silica gel chromatography challenging.[9][11]
Solution A: Purification via Salt Formation
For basic products, converting the target molecule into a salt can facilitate purification by precipitation, leaving impurities behind in the solvent. This is a scalable and efficient method often used in industrial processes.[8]
Protocol: Purification via Sulfate Salt Precipitation
-
After the reaction is complete, perform a standard aqueous workup and extract the crude product into an organic solvent like ethyl acetate or dichloromethane.
-
Concentrate the organic layer to a smaller volume.
-
Slowly add a solution of sulfuric acid (H₂SO₄) in a miscible solvent (e.g., 1M H₂SO₄ in isopropanol) dropwise while stirring vigorously.
-
The desired product should precipitate as the sulfate salt.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The free base can be regenerated by neutralizing the salt with an aqueous base (e.g., NaHCO₃) and extracting into an organic solvent.
Solution B: Fluorous Solid-Phase Extraction (F-SPE)
If one of the starting materials can be "tagged" with a fluorous chain, the resulting tagged product can be easily separated from non-tagged impurities using a fluorous silica cartridge. The tag is often cleaved in a subsequent reaction step.[12] This method is excellent for library synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the GBB reaction, and what are the critical control points?
The GBB reaction is a powerful one-pot synthesis that proceeds through a well-defined sequence of steps. Understanding this mechanism is key to troubleshooting.
-
Imine Formation: The 2-aminopyrazine and aldehyde condense under acid catalysis to form a Schiff base (imine) intermediate, releasing one molecule of water. (Critical Point: This step is reversible and water-sensitive).
-
Protonation & Nitrilium Formation: The acid catalyst protonates the imine, which then undergoes attack by the isocyanide.
-
[4+1] Cycloaddition: The resulting intermediate undergoes an intramolecular cyclization. The nitrogen from the aminopyrazine attacks the electrophilic carbon of the isocyanide-adduct.
-
Aromatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyrazine product.[3]
Caption: Simplified mechanism of the GBB reaction.
Q2: How do I choose the optimal solvent and temperature?
Solvent and temperature selection depends on substrate solubility, reactivity, and stability.
-
Solvents: Protic solvents like methanol and ethanol are common as they help solubilize the starting materials and the catalyst.[1][2] For reactions sensitive to protic solvents, toluene or acetonitrile can be used. Green solvents like water or eucalyptol are also being explored for more sustainable processes.[11][13]
-
Temperature: Many GBB reactions proceed well at room temperature over 24 hours.[5] For less reactive substrates, heating (e.g., to 80 °C) or using microwave irradiation can dramatically shorten reaction times.[2][6] However, excessive heat can promote byproduct formation, so a balance must be found.[1]
Q3: Can microwave irradiation improve my reaction?
Yes, microwave (MW) heating is a powerful tool for accelerating GBB reactions, often reducing reaction times from hours to minutes and sometimes improving yields.[6][11][12]
Table 2: Comparison of Conventional vs. Microwave Heating
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Reaction Time | Typically 12-48 hours | Typically 10-30 minutes[6] |
| Temperature | Bulk heating, potential for hot spots | Uniform, rapid heating |
| Yields | Often moderate to good | Can be significantly higher[2] |
| Risks | Slower degradation | Rapid decomposition of unstable substrates if temperature is not controlled. |
Recommendation: If conventional methods are slow or low-yielding, exploring microwave-assisted synthesis is highly recommended. Start with a temperature similar to your conventionally heated reaction (e.g., 80-120 °C) and a short reaction time (10-20 min), then optimize.
Q4: My starting material has other functional groups. How compatible is the GBB reaction?
The GBB reaction is generally robust and tolerates a wide range of functional groups.
-
Tolerated: Esters, amides, ethers, alkyl chains, and many aromatic systems (both electron-rich and electron-poor) are well-tolerated.
-
Potentially Problematic:
-
Primary/Secondary Amines: Can compete with the 2-aminopyrazine in reacting with the aldehyde. Protection may be necessary.
-
Unprotected Acids/Phenols: Can interfere with the acid catalyst.
-
Highly Reactive Halides: As discussed, can lead to side reactions like telesubstitution.[9]
-
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: An NMR and Mass Spectrometry Comparison
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] The specific analogue, 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (MW: 242.03 g/mol , Formula: C₇H₄BrN₃O₂), serves as a key intermediate in the synthesis of novel therapeutic agents.[3][4][5] Its precise structural characterization is not merely a procedural step but a foundational requirement for ensuring the integrity of drug discovery pipelines. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of this molecule. We will move beyond a simple listing of data to explain the causality behind experimental choices, presenting protocols that are self-validating systems. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply these powerful analytical techniques for unambiguous structural confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the gold standard for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For a heteroaromatic system like this compound, a multi-faceted NMR approach is essential for unambiguous assignment.
Expertise in Action: Why a Multi-dimensional Approach is Non-Negotiable
Relying solely on one-dimensional (1D) ¹H NMR is insufficient for this class of compounds. The protons on the heterocyclic core have chemical shifts that can be influenced by subtle changes in solvent and concentration, and without further evidence, assignments remain tentative.[6] A robust analysis combines 1D ¹H and ¹³C spectra with two-dimensional (2D) correlation experiments, such as HSQC and HMBC, to build an unassailable structural proof.[7][8] This multi-pronged approach transforms the analysis from a simple data report to a self-validating structural solution.
Predicted ¹H and ¹³C NMR Data
¹H NMR Analysis (Predicted, 500 MHz, DMSO-d₆): The aromatic region is expected to show three distinct signals corresponding to the three protons on the fused ring system.
-
H8 (~9.2-9.4 ppm, s): This proton is adjacent to a pyrazine nitrogen, leading to significant deshielding. It is expected to appear as a singlet.
-
H5 (~8.5-8.7 ppm, s): This proton is also on the pyrazine ring and is deshielded by the adjacent nitrogen and influenced by the bromine at the 6-position. It will likely appear as a singlet.
-
H3 (~8.4-8.6 ppm, s): This proton is on the imidazole portion of the ring system and is expected to be a singlet.
-
-COOH (~13-14 ppm, br s): The carboxylic acid proton is highly deshielded and will appear as a broad singlet, which would disappear upon a D₂O exchange experiment.
¹³C NMR Analysis (Predicted, 125 MHz, DMSO-d₆): The ¹³C NMR spectrum will reveal the seven unique carbon environments of the molecule.
-
-COOH (~160-165 ppm): The carboxylic acid carbonyl carbon.
-
C2, C5, C6, C8, C8a (Fused Ring Carbons): These carbons will appear in the aromatic region (~115-150 ppm). The carbon bearing the bromine (C6) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The bridgehead carbon (C8a) and carbons adjacent to nitrogen (C2, C5, C8) will show characteristic shifts. Unambiguous assignment requires 2D NMR.
The Power of 2D NMR: From Ambiguity to Certainty
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment is the cornerstone of assignment, creating a direct correlation between each proton and the carbon to which it is attached. It would definitively link the ¹H signals at ~9.3, ~8.6, and ~8.5 ppm to their respective ¹³C counterparts, providing three anchor points in the structure.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the proton at H3 should show a correlation to the carboxylic acid carbon (C=O) and the bridgehead carbon (C8a), confirming the position of the carboxylic acid group. Likewise, H5 would show correlations to C8a and C6, confirming the bromine's location.[7]
Table 1: Predicted NMR Assignments for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | ~145 | H3 → C2 |
| 3 | 8.4 - 8.6 (s) | ~118 | H3 → C2, C8a, COOH |
| 5 | 8.5 - 8.7 (s) | ~130 | H5 → C6, C8a |
| 6 | - | ~120 | H5 → C6 |
| 8 | 9.2 - 9.4 (s) | ~140 | H8 → C5, C8a |
| 8a | - | ~135 | H3, H5, H8 → C8a |
| COOH | 13 - 14 (br s) | ~162 | H3 → COOH |
Experimental Protocol: NMR Analysis
This protocol follows established standards for the publication of NMR data.[12]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the polar carboxylic acid and for observing the exchangeable NH and OH protons.[6]
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire data at a constant probe temperature (e.g., 298 K).
-
Use a standard pulse sequence with a spectral width covering -1 to 15 ppm.
-
Reference the spectrum to the residual DMSO solvent peak (δ 2.50).
-
Report chemical shifts to two decimal places.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 180 ppm.
-
Reference the spectrum to the DMSO solvent peak (δ 39.52).
-
-
2D NMR Acquisition (HSQC & HMBC):
-
Acquire gradient-selected HSQC and HMBC spectra.
-
Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe two- and three-bond correlations, which is standard for aromatic systems.[7]
-
-
Data Processing: Process all spectra using appropriate software. Perform baseline correction and phase correction. Integrate all peaks in the ¹H NMR spectrum.
NMR Workflow Diagram
Caption: Workflow for unambiguous NMR-based structure elucidation.
II. Mass Spectrometry: Confirming Identity and Probing Fragmentation
Mass spectrometry is a complementary technique that provides two critical pieces of information: the accurate mass of the molecule, which confirms its elemental composition, and its fragmentation pattern, which offers additional structural proof.
Expertise in Action: Selecting the Right Ionization and Resolution
The choice of ionization method is paramount. For a molecule like this, which is amenable to analysis by liquid chromatography, Electrospray Ionization (ESI) is the technique of choice.[13][14] ESI is a "soft" ionization method that typically yields the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) with minimal fragmentation, making it ideal for confirming molecular weight.[14][15] In contrast, a "hard" technique like Electron Impact (EI) would likely cause extensive fragmentation, potentially obscuring the critical molecular ion peak.[16]
Furthermore, conducting the analysis on a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF instrument, is non-negotiable.[17][18] HRMS provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula (C₇H₄BrN₃O₂).[17] This capability is crucial for distinguishing the target compound from isomers or other molecules with the same nominal mass. Critically for this molecule, HRMS can resolve the isotopic signature of bromine (⁷⁹Br and ⁸¹Br are present in an almost 1:1 ratio), providing a definitive diagnostic marker.[19]
Predicted Mass Spectrometry Data
High-Resolution ESI-MS: In positive ion mode ESI, the primary ions observed would be for the protonated molecule, [M+H]⁺. Due to the presence of bromine, a characteristic doublet of peaks will be observed.
-
[M+H]⁺ for ⁷⁹Br: m/z 241.95596 (calculated)
-
[M+H]⁺ for ⁸¹Br: m/z 243.95391 (calculated)
The near-equal intensity of these two peaks is a hallmark of a monobrominated compound.
Tandem Mass Spectrometry (MS/MS) Fragmentation: By isolating the [M+H]⁺ ion (e.g., m/z 241.96) and subjecting it to collision-induced dissociation (CID), we can probe its structure. Based on the fragmentation of similar heterocyclic structures, the following losses are predicted:[20][21][22]
-
Loss of H₂O (-18.01 Da): From the carboxylic acid group, a common fragmentation pathway.
-
Loss of CO₂ (-43.99 Da): Decarboxylation is a highly favorable fragmentation for carboxylic acids.
-
Loss of CO (-27.99 Da): Subsequent loss of carbon monoxide from the ring structure.
Table 2: Predicted HRMS and MS/MS Data for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₇H₅⁷⁹BrN₃O₂⁺ | 241.9560 | Molecular Ion (⁷⁹Br isotope) |
| [M+H]⁺ | C₇H₅⁸¹BrN₃O₂⁺ | 243.9539 | Molecular Ion (⁸¹Br isotope) |
| [M-H]⁻ | C₇H₃⁷⁹BrN₃O₂⁻ | 239.9414 | Deprotonated Molecular Ion |
| [M+H-H₂O]⁺ | C₇H₃⁷⁹BrN₃O⁺ | 223.9454 | Loss of water |
| [M+H-CO₂]⁺ | C₆H₅⁷⁹BrN₃⁺ | 197.9661 | Loss of carbon dioxide |
Note: m/z values are for the monoisotopic mass.[23]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of ~1 µg/mL in the initial mobile phase.
-
Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Synapt G2-Si TOF) via an ESI source.
-
Liquid Chromatography (for purity and separation):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Acquisition:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full MS scan from m/z 100-500.
-
Resolution: Set to >70,000 to ensure accurate mass measurement.
-
MS/MS: Perform data-dependent acquisition (DDA) to trigger fragmentation scans on the most intense ions in the full MS scan, with a normalized collision energy (NCE) of 20-40 eV.
-
-
Data Analysis: Extract the accurate mass from the full MS scan and use it to calculate the elemental formula. Confirm the characteristic 1:1 bromine isotopic pattern. Analyze the MS/MS spectrum to identify key fragments and propose a fragmentation pathway consistent with the known structure.
Mass Spectrometry Workflow Diagram
Caption: Workflow for definitive mass spectrometry-based identification.
III. Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques play important supporting roles.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is an excellent method for assessing the purity of the sample and for quantification.[24] The imidazo[1,2-a]pyrazine core is a strong chromophore, providing good sensitivity.[25] However, a UV detector provides no structural information beyond a retention time and a UV spectrum, making it unsuitable for identity confirmation on its own.
-
X-ray Crystallography: This is the ultimate technique for determining the solid-state structure of a molecule, providing unequivocal proof of connectivity and stereochemistry.[26][27] Its primary limitation is the requirement for a single, diffraction-quality crystal, which can be challenging and time-consuming to obtain. It provides no information about the molecule's behavior or structure in solution.
Conclusion
The complete and unambiguous structural characterization of this compound requires a synergistic application of both NMR spectroscopy and high-resolution mass spectrometry. NMR provides the definitive map of the atomic framework through 1D and 2D correlation experiments. HRMS provides orthogonal confirmation of the elemental composition via accurate mass and the unmistakable bromine isotopic signature, while MS/MS probes the molecule's stability and fragmentation pathways. Together, these techniques form a self-validating system that provides the highest level of confidence in the structure, a critical requirement for advancing compounds in a research and drug development setting.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2 | CID 28875797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. tsijournals.com [tsijournals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR [m.chemicalbook.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. fiveable.me [fiveable.me]
- 18. measurlabs.com [measurlabs.com]
- 19. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 20. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. raco.cat [raco.cat]
- 22. article.sapub.org [article.sapub.org]
- 23. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Characterization of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the foundation upon which reliable, reproducible, and translatable results are built. In the realm of medicinal chemistry and drug discovery, heterocyclic scaffolds such as imidazo[1,2-a]pyrazines are of significant interest due to their versatile pharmacological activities. This guide provides an in-depth technical comparison for characterizing the purity of a key building block, 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1000018-56-3), against a relevant structural analog, Imidazo[1,2-a]pyrazine-2-carboxylic acid.
This document moves beyond a simple listing of specifications. It delves into the causality behind the selection of analytical methodologies, provides self-validating experimental protocols, and presents comparative data to offer a comprehensive framework for assessing the quality of this critical reagent.
Introduction: The Significance of Purity in Heterocyclic Building Blocks
This compound is a bifunctional molecule, featuring a carboxylic acid handle for amide coupling or other derivatizations, and a bromine atom that serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] The presence of even minor impurities can have profound consequences, leading to the formation of unintended side products, complicating reaction monitoring and purification, and potentially imparting undesirable toxicological profiles in downstream applications.
The most probable impurities in a given batch of this compound are dictated by its synthetic route. A common pathway involves the condensation of a 2-aminopyrazine derivative with a brominated α-ketoacid, followed by cyclization.[2] Potential impurities may therefore include:
-
Starting Materials: Unreacted 2-amino-5-bromopyrazine or glyoxylic acid derivatives.
-
Process-Related Impurities: Isomeric byproducts, products of over- or under-bromination, and residual solvents.
-
Degradants: Products formed during storage or handling.
A robust purity assessment, therefore, requires a multi-pronged analytical approach capable of separating, identifying, and quantifying these diverse species. This guide will focus on a comparative analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Orthogonal Analytical Approaches for Purity Determination
To ensure the highest degree of confidence in a purity assessment, it is essential to employ orthogonal analytical techniques. These are methods that rely on different chemical or physical principles for separation and detection. For our target molecule, we will compare HPLC (based on polarity and partitioning), and quantitative NMR (qNMR) (based on nuclear magnetic properties). Mass spectrometry will be used for identity confirmation and impurity identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[3][4] The United States Pharmacopeia (USP) General Chapter <621> provides a comprehensive framework for chromatographic methods, ensuring their suitability and reproducibility.[5][6][7][8][9]
Causality of Method Design:
-
Stationary Phase: A reversed-phase C18 column is selected due to the polar, yet somewhat hydrophobic nature of the imidazo[1,2-a]pyrazine core. This allows for good retention and separation from both more polar and less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (0.1% formic acid in water) and an organic modifier (acetonitrile) is employed. The formic acid serves to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. The gradient elution ensures that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable timeframe.
-
Detection: A photodiode array (PDA) detector is chosen. The extended aromatic system of the imidazo[1,2-a]pyrazine core provides a strong UV chromophore, allowing for sensitive detection. A PDA detector has the added advantage of providing UV spectra for each peak, which can aid in peak tracking and impurity identification.
Experimental Protocol: HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B over 1 minute, equilibrate for 6 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
Quantitative NMR (qNMR): An Absolute Method
While HPLC provides a relative purity based on peak area percentages, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Causality of Method Design:
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with any analyte signals is chosen. Maleic acid is a suitable choice as it is non-volatile, stable, and has a distinct singlet in a region of the ¹H NMR spectrum that is typically free of signals from our target molecule.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for carboxylic acids.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial. A D1 of at least 5 times the longest T₁ relaxation time of the protons being integrated ensures complete relaxation between scans, making the signal integrals directly proportional to the molar amounts.
Experimental Protocol: qNMR Purity Analysis
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
qNMR Calculation:
The purity of the analyte can be calculated using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mass Spectrometry (MS): Identity Confirmation
Mass spectrometry is an indispensable tool for confirming the identity of the main component and for providing structural information about unknown impurities.
Experimental Protocol: LC-MS Analysis
The same HPLC method described in section 2.1 can be coupled to a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is suitable for this polar molecule. Both positive and negative ion modes should be evaluated. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed.
-
Analysis: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Comparative Data Analysis
To illustrate the application of these methods, we present hypothetical data for two batches of material:
-
Batch A: this compound
-
Batch B (Alternative): Imidazo[1,2-a]pyrazine-2-carboxylic acid (the non-brominated analog)
Table 1: HPLC Purity Comparison
| Batch | Main Peak Retention Time (min) | Purity by Area % | Major Impurity (RT, Area %) |
| A | 10.2 | 98.7% | Impurity 1 (8.5 min, 0.8%) |
| B | 8.9 | 99.5% | Impurity 2 (7.2 min, 0.3%) |
Interpretation: Batch A shows a higher level of a major impurity compared to Batch B. The later retention time of the main peak in Batch A is consistent with the increased hydrophobicity imparted by the bromine atom.
Table 2: qNMR Purity Comparison
| Batch | Analyte Signal (ppm, multiplicity) | Internal Standard Signal (ppm, multiplicity) | Calculated Purity (w/w %) |
| A | 8.5 (s, 1H) | 6.3 (s, 2H) | 98.5% |
| B | 8.4 (s, 1H) | 6.3 (s, 2H) | 99.3% |
Interpretation: The qNMR results corroborate the HPLC findings, showing a slightly lower absolute purity for Batch A. The close agreement between the HPLC and qNMR results provides a high degree of confidence in the purity assessment.
Table 3: Mass Spectrometry Identity Confirmation
| Batch | Expected [M+H]⁺ (monoisotopic) | Observed [M+H]⁺ (monoisotopic) | Key Diagnostic Feature |
| A | 241.9563 | 241.9561 | Isotopic pattern for one Br atom |
| B | 164.0454 | 164.0452 | Absence of Br isotopic pattern |
Interpretation: The HRMS data confirms the identity of the main component in both batches with high mass accuracy. The presence of the characteristic bromine isotope pattern in Batch A is definitive.
Logic for Purity Specification
Based on the principles outlined in the ICH Q6A guidelines, a purity specification for this compound for use in drug discovery should be established.[12]
Caption: Decision tree for material acceptance based on purity analysis.
A recommended specification for research-grade material would be:
-
Purity by HPLC (Area %): ≥ 98.0%
-
Purity by qNMR (w/w %): ≥ 98.0%
-
Identity: Confirmed by ¹H NMR and MS, consistent with the structure.
-
Individual Impurities: No single impurity > 1.0% by HPLC.
Conclusion
The characterization of purity for a critical building block like this compound is a multi-faceted process that requires more than a single analytical measurement. By employing orthogonal techniques such as HPLC and qNMR, and confirming identity with mass spectrometry, a comprehensive and reliable purity profile can be established. This guide has detailed the scientific rationale behind method selection, provided robust experimental protocols, and presented a framework for data interpretation and specification setting. Adherence to these principles ensures that researchers and drug developers can proceed with confidence, knowing that the quality of their starting materials will support the integrity of their scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. usp.org [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. moravek.com [moravek.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural rigidity, electron-rich nature, and synthetic accessibility have made it an attractive template for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various imidazo[1,2-a]pyrazine derivatives, supported by experimental data, to aid researchers in navigating this promising chemical space.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Imidazo[1,2-a]pyrazine derivatives have emerged as potent anticancer agents, exhibiting activity against a range of cancer cell lines through diverse mechanisms of action. These include the inhibition of key enzymes involved in cell cycle regulation and signal transduction, as well as the disruption of cytoskeletal dynamics.
Inhibition of Protein Kinases
Several classes of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of protein kinases that are frequently dysregulated in cancer.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Certain imidazo[1,2-a]pyridine derivatives, structurally similar to the pyrazine counterparts, have shown potent inhibitory activity against PI3Kα (p110α)[1]. Optimization of a lead compound resulted in derivatives with IC50 values in the low nanomolar range, demonstrating the potential of this scaffold to target this crucial oncogenic pathway[1].
-
Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Structure-based design has led to the development of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase[2]. Co-crystallization studies have provided insights into the binding mode of these inhibitors, enabling the design of compounds with enhanced potency and selectivity[2].
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated anticancer strategy. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors[3]. One derivative, featuring a pyridin-4-yl group at position 2 and a benzyl group at position 3, displayed the most potent CDK9 inhibitory activity with an IC50 of 0.16 µM[3]. The cytotoxic effects of these compounds against various cancer cell lines correlated with their CDK9 inhibitory activity[3].
Disruption of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors[4]. One compound, TB-25, exhibited potent anti-proliferative activity against HCT-116 cells with an IC50 of 23 nM[4]. Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis[4].
Comparative Anticancer Activity Data
| Compound/Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | - | 0.0018 | [1] |
| Imidazo[1,2-a]pyrazine derivative | Aurora-A | - | Sub-micromolar | [2] |
| 3c (imidazo[1,2-a]pyrazine) | CDK9 | MCF7, HCT116, K652 (average) | 6.66 | [3] |
| TB-25 (imidazo[1,2-a]pyrazine) | Tubulin | HCT-116 | 0.023 | [4] |
| Imidazo[1,2-a]pyrazine derivatives | Various | Hep-2, HepG2, MCF-7, A375 | 11-13 | [5][6][7] |
| Diarylurea imidazo[1,2-a]pyrazine | Not specified | A375P (melanoma) | <0.06 | [8] |
Antimicrobial Activity: A Promising Avenue for New Antibiotics and Antifungals
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Imidazo[1,2-a]pyrazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
A series of synthesized imidazo[1,2-a]pyrazine derivatives exhibited positive antimicrobial activity.[9] Notably, certain compounds displayed pronounced antibacterial activity against Staphylococcus aureus and excellent antifungal activity against Candida albicans and Aspergillus niger[9][10]. The structure-activity relationship (SAR) studies revealed that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework significantly influence the antimicrobial potency[9][10]. For instance, amination at the C8 position was found to improve the antioxidant activity, which can be a desirable feature for antimicrobial agents[9][10].
Comparative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | Activity (Zone of Inhibition/MIC) | Reference |
| 4f, 4a, 5g, 6b, 6c | Staphylococcus aureus | Pronounced antibacterial activity | [9][10] |
| 5h, 6b, 4f, 6c | Candida albicans, Aspergillus niger | Excellent zone of inhibition | [9][10] |
| Imidazo[1,2-a]pyrazine-linked 1,2,3-triazoles | E. coli, P. aeruginosa, S. aureus, etc. | Superior to standard drugs | [11] |
| 8-amino imidazo[1,2-a]pyrazine derivatives | Gram-Negative Bacteria | Potential antibacterial agents | [12] |
Antiviral Activity: Targeting Viral Replication and Entry
Imidazo[1,2-a]pyrazine derivatives have also been investigated for their antiviral properties, with notable activity against influenza viruses and coronaviruses.
Anti-Influenza Virus Activity
A phenotypic screening identified a series of imidazo[1,2-a]pyrazine derivatives with potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains[13][14][15]. The derivative designated as A4 was found to induce clustering of the viral nucleoprotein (NP) and prevent its nuclear accumulation, suggesting a novel mechanism of action[13][14][15]. Surface plasmon resonance assays and molecular docking studies confirmed that A4 directly binds to the viral NP[13][16].
Anti-Coronavirus Activity
Selected imidazo[1,2-a]pyrazine derivatives have been evaluated for their activity against human coronavirus 229E[3]. A derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 exhibited the most potent anti-coronaviral activity with an IC50 of 56.96 µM[3]. Docking studies suggested a high affinity of this compound for the COVID-19 main protease, indicating its potential as a lead for the development of broad-spectrum coronavirus inhibitors[3].
Comparative Antiviral Activity Data
| Compound/Derivative | Virus | Target/Mechanism | IC50/Activity | Reference |
| A4 | Influenza A and B viruses | Nucleoprotein (NP) | Potent inhibition | [13][14][15] |
| 3b | Human coronavirus 229E | Main Protease (predicted) | 56.96 µM | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Imidazo[1,2-a]pyrazine derivatives have shown potential as anti-inflammatory agents. The anti-inflammatory activity of these compounds has been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation[17]. Both acetamide and benzamide derivatives of imidazo[1,2-a]pyridines and pyrazines have demonstrated anti-inflammatory effects[17]. Furthermore, pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives have been shown to inhibit NF-κB, a key transcription factor in the inflammatory response, with IC50 values in the low micromolar range[17].
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivatives and incubate for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the imidazo[1,2-a]pyrazine derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Tubulin Polymerization Assay
This assay monitors the effect of compounds on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the imidazo[1,2-a]pyrazine derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control, a known inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: Initiate polymerization by adding the tubulin reaction mixture to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanisms of action of these compounds.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a target for some imidazo[1,2-a]pyrazine derivatives.
Caption: Experimental workflow for determining the anticancer activity of imidazo[1,2-a]pyrazine derivatives using the MTT assay.
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The comparative data presented in this guide highlight the potential of these derivatives in oncology, infectious diseases, and inflammatory conditions. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers seeking to explore and develop this important class of compounds further. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action to accelerate their translation into clinical applications.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. scispace.com [scispace.com]
- 10. Tubulin Polymerization Assay [bio-protocol.org]
- 11. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Senior Application Scientist's Guide to Validating Synthesized Imidazo[1,2-a]pyrazines
This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate and validate the structure of newly synthesized imidazo[1,2-a]pyrazine derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure the integrity of your research.
The Foundational Pillars of Structural Validation
A robust structural validation strategy is not reliant on a single technique but is a multi-faceted approach where orthogonal methods provide complementary data. The primary goal is to build a self-validating dataset where the results from each analysis (e.g., NMR, Mass Spectrometry) corroborate one another, leaving no room for ambiguity. The three most powerful and indispensable techniques in this workflow are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework.
-
Mass Spectrometry (MS): For determining the molecular weight and elemental composition.
-
X-ray Crystallography: For the definitive, three-dimensional solid-state structure.
Purity, a prerequisite for accurate structural analysis, is typically assessed using chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Comparative Analysis of Core Validation Techniques
Each analytical technique offers a unique piece of the structural puzzle. Understanding their strengths and limitations is key to designing an efficient validation workflow.
| Technique | Information Provided | Strengths | Limitations | Typical Sample Req. |
| 1D NMR (¹H, ¹³C) | Connectivity (H-H), chemical environment of protons and carbons.[5][6] | Provides detailed information about the molecular skeleton; non-destructive. | Can have signal overlap in complex molecules; requires relatively pure sample. | 5-20 mg |
| 2D NMR (COSY, HSQC, HMBC) | H-H correlations (COSY), direct C-H correlations (HSQC), long-range C-H correlations (HMBC).[7][8] | Resolves signal overlap; unambiguously assigns complex structures.[7][9] | Requires more instrument time and expertise for interpretation. | 10-30 mg |
| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[5][10] | Extremely high sensitivity; HRMS provides exact mass and formula. | Isomers are often indistinguishable; provides no stereochemical information. | < 1 mg |
| X-ray Crystallography | Absolute 3D molecular structure, stereochemistry, bond lengths/angles.[11][12][13] | Unambiguous and definitive structural determination.[14] | Requires a suitable single crystal, which can be difficult to grow.[15] | Single crystal |
| HPLC | Purity assessment, quantification.[16] | High resolution and sensitivity for separating mixtures; quantitative. | Requires method development; does not provide structural information. | < 1 mg |
Recommended Validation Workflow
A logical, tiered approach ensures efficiency and rigor. The following workflow is recommended for any newly synthesized imidazo[1,2-a]pyrazine.
Caption: Recommended workflow for structural validation.
In-Depth Methodologies & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation in organic chemistry. For imidazo[1,2-a]pyrazines, it provides a detailed map of the proton and carbon environments.
Expert Insight: The nitrogen atoms in the fused ring system are electron-withdrawing, which deshields adjacent protons and carbons, shifting their signals downfield in the NMR spectrum.[17] This predictable electronic effect is a key diagnostic feature for confirming the core structure.
Typical ¹H and ¹³C NMR Chemical Shifts: The following table provides expected chemical shift ranges for an unsubstituted imidazo[1,2-a]pyrazine core. Substituents will, of course, alter these values.
| Position | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Rationale |
| H-2 / C-2 | 7.8 - 8.2 | 135 - 145 | Adjacent to bridgehead N and ring N. |
| H-3 / C-3 | 7.5 - 7.9 | 110 - 115 | Electron-rich position in the imidazole ring. |
| H-5 / C-5 | 9.0 - 9.3 | 140 - 145 | Deshielded by adjacent ring N. |
| H-6 / C-6 | 7.9 - 8.2 | 125 - 130 | Typical aromatic region. |
| C-8 | N/A | 145 - 150 | Quaternary carbon at ring junction. |
Data compiled from typical values found in literature.[5]
Step-by-Step Protocol for NMR Sample Acquisition:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: DMSO-d₆ is often preferred for N-heterocycles as it can solubilize a wider range of polar compounds and prevents the exchange of labile N-H protons.
-
Transfer: Transfer the solution to a clean NMR tube.
-
Acquisition: Acquire a ¹H spectrum first (typically 16-64 scans). Following this, acquire a proton-decoupled ¹³C spectrum (1024-4096 scans).[17]
-
2D NMR (if needed): If the 1D spectra are complex or show overlapping signals, perform 2D NMR experiments like COSY, HSQC, and HMBC to establish definitive correlations.[7]
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically 2-3 bonds apart).[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.[7][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[7][8]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass with enough accuracy to determine the elemental formula.
Expert Insight: Electrospray Ionization (ESI) is the preferred method for imidazo[1,2-a]pyrazines. The basic nitrogen atoms in the ring are readily protonated, making them ideal for analysis in positive ion mode (giving an [M+H]⁺ ion). The fragmentation patterns observed in tandem MS (MS/MS) can also provide characteristic structural information.[10]
Step-by-Step Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Infuse the sample directly or via LC. Acquire the spectrum in positive ion mode.
-
Data Analysis: Compare the observed accurate mass of the [M+H]⁺ ion with the calculated mass for the proposed molecular formula. A mass error of < 5 ppm provides high confidence in the elemental composition.[5]
X-ray Crystallography
When an unambiguous, three-dimensional structure is required—especially for determining absolute stereochemistry—X-ray crystallography is the gold standard.[12][14]
Expert Insight: The greatest challenge is often growing a single crystal of sufficient quality.[15] This can be a trial-and-error process involving screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Co-crystallization with a chaperone molecule can sometimes facilitate crystal growth for difficult compounds.[15]
Step-by-Step Protocol for Crystal Growth & Analysis:
-
Purification: The compound must be of the highest possible purity (>98%).
-
Solvent Screening: In small vials, attempt to dissolve the compound in a range of solvents to find one in which it is sparingly soluble.
-
Crystallization: Use a method like slow evaporation of a saturated solution. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Crystal Mounting: Once suitable crystals have formed, carefully mount one on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection & Structure Solution: The instrument collects diffraction data as the crystal is rotated in the X-ray beam. Specialized software is then used to solve the phase problem and generate an electron density map, from which the final 3D structure is refined.[12]
Conclusion
Validating the structure of a synthesized imidazo[1,2-a]pyrazine is a systematic process that requires the thoughtful application of multiple analytical techniques. A preliminary purity and mass check with LC-MS, followed by comprehensive 1D and 2D NMR analysis, forms the core of the validation. HRMS provides definitive confirmation of the elemental formula. For novel scaffolds or chiral molecules, the unequivocal proof provided by X-ray crystallography is indispensable. By following this multi-pronged, evidence-based approach, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent biological and pharmacological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. youtube.com [youtube.com]
- 9. studylib.net [studylib.net]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Imidazo[1,2-a]pyrazine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its synthesis, therefore, is a subject of intense research, with catalyst selection being a critical determinant of reaction efficiency, yield, and environmental impact. This guide provides an in-depth comparison of prevalent catalytic systems, moving beyond mere procedural lists to explore the causal relationships between catalyst choice and reaction outcome. Every piece of experimental data and every mechanistic pathway is grounded in peer-reviewed literature to ensure scientific integrity and trustworthiness.
The Central Challenge: Efficient Annulation
The construction of the imidazo[1,2-a]pyrazine ring system is most commonly achieved through a multicomponent reaction (MCR), typically involving a 2-aminopyrazine, an aldehyde, and an isocyanide. This approach, a variant of the Groebke–Blackburn–Bienaymé (GBB) reaction, offers a high degree of atom economy and molecular diversity. The central role of the catalyst in this transformation is to activate the substrates and facilitate the key bond-forming steps, namely the formation of an intermediate Schiff base and the subsequent [4+1] cycloaddition with the isocyanide.
This guide will dissect and compare the performance of two major classes of catalysts: metal-based Lewis acids and metal-free systems, providing the data necessary for researchers to make informed decisions for their specific synthetic challenges.
Metal-Based Catalysts: The Workhorses of MCRs
Metal-based catalysts, particularly Lewis acids, have been extensively used to promote the synthesis of imidazo-fused heterocycles. Their efficacy stems from their ability to coordinate with carbonyl oxygens, activating aldehydes toward nucleophilic attack and promoting the cyclization cascade.
Zirconium(IV) Chloride (ZrCl₄): A Potent Lewis Acid
Zirconium(IV) chloride is a strong Lewis acid known to catalyze a variety of organic transformations. In the context of the GBB reaction, ZrCl₄ effectively activates the aldehyde component, facilitating the initial condensation with 2-aminopyrazine. While highly effective for many heterocyclic syntheses, its performance can be highly dependent on reaction conditions and substrate scope.[1] In some direct comparisons for imidazo[1,2-a]pyrazine synthesis, it has been shown to be less effective than other catalysts under specific conditions.[2]
A key advantage of ZrCl₄ is its power, but this can also be a drawback, as it can be sensitive to moisture and may require strictly anhydrous conditions for optimal performance. Optimization of the solvent system is crucial; for instance, polar, aprotic solvents or polyethylene glycol (PEG) have been used to improve reaction media for ZrCl₄-catalyzed MCRs.[2][3]
Copper (Cu) Salts: Mild and Versatile
Copper catalysts, such as Copper(I) bromide (CuBr), offer a milder alternative.[4] Copper's versatility is a significant asset; it can catalyze the reaction through various mechanistic pathways, including oxidative cyclizations.[5] For instance, in reactions involving aminopyridines and nitroolefins, CuBr has been identified as the most effective catalyst, proceeding under aerobic conditions where air itself serves as the terminal oxidant.[4] This aligns with green chemistry principles by avoiding harsh or stoichiometric oxidants.[4] The optimal conditions for these reactions are often found at moderately elevated temperatures (e.g., 80 °C) in polar aprotic solvents like DMF.[4]
The Mechanistic Rationale: Lewis Acid Catalysis
The general mechanism for a Lewis acid (LA) catalyzed GBB reaction is a well-understood pathway that underscores the catalyst's essential role. The process initiates with the coordination of the Lewis acid to the aldehyde's carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and primed for attack by the nucleophilic amino group of 2-aminopyrazine.
Caption: General mechanism for Lewis Acid catalyzed imidazo[1,2-a]pyrazine synthesis.
Metal-Free Catalysis: A Greener Approach
Driven by the principles of green chemistry, there is a significant trend towards developing metal-free catalytic systems. These methods often offer advantages such as lower cost, reduced toxicity, and simpler purification procedures.
Molecular Iodine (I₂): The Standout Performer
Perhaps one of the most surprising and effective "metal-free" catalysts is molecular iodine. While technically not a metal, it functions as a mild Lewis acid. Recent studies have demonstrated its superior efficacy in the three-component synthesis of imidazo[1,2-a]pyrazines.[2] Iodine's effectiveness is attributed to its ability to activate the in situ formed imine, facilitating the subsequent nucleophilic attack by the isocyanide.[2]
The key advantages of using iodine are profound: it is inexpensive, readily available, and environmentally benign.[2] Furthermore, reactions catalyzed by iodine can often be performed under very mild conditions, including at room temperature in green solvents like ethanol, with short reaction times.[2]
Performance Comparison: The Experimental Data
Objective comparison requires robust experimental data. A 2023 study by Krishnamoorthy and Anaikutti provides a direct catalyst screening for the synthesis of 2-(4-chlorophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine from 2-aminopyrazine, 4-chlorobenzaldehyde, and tert-butyl isocyanide.[2] The results are summarized below.
Table 1: Catalyst Screening for Imidazo[1,2-a]pyrazine Synthesis
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%)[2] |
| 1 | ZnCl₂ | EtOH | 8 | 45 |
| 2 | Sc(OTf)₃ | EtOH | 6 | 65 |
| 3 | MgCl₂ | EtOH | 10 | 40 |
| 4 | ZrCl₄ | EtOH | 8 | 35 |
| 5 | FeCl₃ | EtOH | 12 | Poor |
| 6 | I₂ (5 mol%) | EtOH | 2 | 92 |
| 7 | I₂ (5 mol%) | MeOH | 3 | 85 |
| 8 | I₂ (5 mol%) | H₂O | 5 | 65 |
| 9 | I₂ (5 mol%) | ACN | 4 | 70 |
| 10 | I₂ (5 mol%) | DCM | 6 | 55 |
| 11 | None | EtOH | 24 | Trace |
Reaction Conditions: 2-aminopyrazine (1 mmol), 4-chlorobenzaldehyde (1 mmol), tert-butyl isocyanide (1.2 mmol), solvent (5 mL), room temperature.
Analysis of Results: The data unequivocally demonstrates the superiority of molecular iodine as a catalyst for this specific transformation.[2] With just 5 mol% loading in ethanol at room temperature, iodine delivered a 92% yield in only 2 hours.[2] In contrast, traditional Lewis acids like Sc(OTf)₃ gave a moderate yield of 65% after 6 hours, while others like ZrCl₄ and ZnCl₂ were significantly less effective under these conditions.[2] The uncatalyzed reaction yielded only trace amounts of the product, confirming the essential role of the catalyst.[2]
Catalyst-Free and Solvent-Free Conditions: The Ultimate Green Approach
Pushing the boundaries of sustainable chemistry, researchers have explored catalyst- and solvent-free syntheses, often facilitated by microwave irradiation. This approach involves the direct reaction of 2-aminopyrazines with α-haloketones. While this is a different synthetic route than the MCRs discussed above, it represents an important alternative for building the imidazo[1,2-a]pyrazine core. The high energy input from microwaves can overcome the activation barrier, obviating the need for a catalyst and reducing reaction times to mere minutes.[6] This method offers significant advantages in terms of waste reduction and operational simplicity, though it may have a more limited substrate scope compared to the versatile MCR approach.[6]
Experimental Protocols: From Theory to Practice
A protocol's trustworthiness is demonstrated by its clarity and reproducibility. Below are detailed, self-validating experimental procedures for two representative catalytic systems.
Protocol 1: Iodine-Catalyzed Three-Component Synthesis
This protocol is based on the optimized conditions reported by Krishnamoorthy and Anaikutti (2023).[2]
Workflow Diagram:
Caption: Step-by-step workflow for iodine-catalyzed synthesis.
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 eq), the desired aryl aldehyde (1.0 mmol, 1.0 eq), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Add molecular iodine (0.05 mmol, 5 mol%) to the flask.
-
Add tert-butyl isocyanide (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 10% aqueous sodium thiosulfate solution (10 mL) to quench any remaining iodine, followed by a brine wash (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyrazine derivative.
Protocol 2: Zirconium(IV) Chloride-Catalyzed Three-Component Synthesis
This is a representative protocol adapted from methodologies used for similar MCRs catalyzed by ZrCl₄.[2][3]
Step-by-Step Methodology:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Zirconium(IV) chloride (0.1 mmol, 10 mol%).
-
Add anhydrous polyethylene glycol (PEG-400, 3 mL) or another suitable anhydrous solvent, followed by the aryl aldehyde (1.0 mmol, 1.0 eq). Stir for 10 minutes.
-
Add 2-aminopyrazine (1.0 mmol, 1.0 eq) and the isocyanide (1.2 mmol, 1.2 eq) to the mixture.
-
Heat the reaction mixture to 75 °C with vigorous stirring. Monitor the reaction progress by TLC. Reaction times may vary from 4 to 12 hours.
-
After the reaction is complete, cool the mixture to room temperature and add water (15 mL).
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to yield the final product.
Conclusion and Future Outlook
For the three-component synthesis of the imidazo[1,2-a]pyrazine core, catalyst choice is paramount. While traditional metal-based Lewis acids like ZrCl₄ and CuBr are effective under specific, often heated conditions, molecular iodine emerges as a superior catalyst for its exceptional efficiency under mild, environmentally benign conditions.[2] It offers higher yields in shorter reaction times at room temperature, representing a significant advancement in terms of both process efficiency and green chemistry.[2]
For researchers in drug discovery and development, the iodine-catalyzed protocol offers a robust, cost-effective, and scalable method for rapidly generating libraries of diverse imidazo[1,2-a]pyrazine derivatives. The simplicity of the procedure and the mildness of the conditions make it an attractive strategy for modern synthetic chemistry. Future research may focus on developing even more active and recyclable catalysts, potentially heterogeneous iodine-based systems, to further enhance the sustainability of this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Purity Assessment of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a key pharmaceutical intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or toxicological issues in downstream applications.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the purity assessment of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity determination of this compound, offering researchers the data and rationale needed to select the most appropriate method for their specific analytical challenges. We will explore a conventional Reversed-Phase (RP-HPLC) approach and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method, supported by experimental protocols and performance data.
Understanding the Analyte: Physicochemical Properties
Before developing a separation method, understanding the analyte's properties is paramount. This compound (C₇H₄BrN₃O₂) is a moderately polar molecule with both acidic and basic centers, making pH a critical parameter in its analysis.[3]
-
Predicted pKa: ~3.13 (for the carboxylic acid)[6]
-
Predicted XLogP3: 1.6[4]
-
Structure: Contains a carboxylic acid group, an imidazopyrazine core, and nitrogen heteroatoms, which can be protonated under acidic conditions.[3][4]
This profile suggests that a reversed-phase method should provide adequate retention. However, the presence of polar functional groups and the potential for highly polar process impurities or degradants makes HILIC a viable alternative for comprehensive characterization.[7]
Method A: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the preferred separation technique in the pharmaceutical industry due to its robustness, versatility, and the vast selection of available stationary phases.[8] This method is ideal for separating compounds of intermediate polarity like our target analyte from less polar or moderately more polar impurities.
Causality Behind Experimental Choices (Method A)
-
Stationary Phase Selection: A C18 (octadecyl silica) column is the quintessential starting point for RP-HPLC method development.[1] Its hydrophobic nature provides effective retention for molecules with an XLogP of 1.6. The goal is to achieve a retention factor (k) between 2 and 10 for the main peak to ensure sufficient separation from the void volume and a reasonable analysis time.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff (190 nm), which is beneficial for detecting impurities at low wavelengths.[9]
-
Aqueous Phase & pH Control: The analyte has a carboxylic acid with a predicted pKa of ~3.13.[6] To ensure the analyte is in its neutral, non-ionized form for consistent retention and sharp peak shape, the mobile phase pH must be maintained at least one to two pH units below the pKa. Formic acid (0.1%) is an excellent choice as it buffers the mobile phase to approximately pH 2.8 and is compatible with mass spectrometry (MS) if hyphenation is desired.
-
-
Detection Wavelength: A Diode-Array Detector (DAD) is used to scan a range of wavelengths. Analysis of the analyte's UV spectrum allows for the selection of a wavelength that provides maximum absorbance for the main peak while also offering good sensitivity for expected impurities.
Experimental Workflow for Purity Assessment
The general workflow for performing a purity analysis using HPLC is a systematic process designed to ensure data integrity and reproducibility.
References
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. welch-us.com [welch-us.com]
- 4. 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2 | CID 28875797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 1000018-56-3 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Structural Elucidation of Imidazo[1,2-a]pyrazines: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] The precise understanding of the three-dimensional arrangement of these molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design, understanding structure-activity relationships (SAR), and optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
As Senior Application Scientists, our aim is to equip you with not just the "how" but, more importantly, the "why" behind the experimental choices you make in the laboratory. This guide is structured to provide a holistic understanding, from theoretical underpinnings to practical, field-tested protocols and troubleshooting.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique offers unparalleled precision in defining bond lengths, bond angles, and stereochemistry, which are crucial for understanding molecular interactions at the atomic level. For imidazo[1,2-a]pyrazine-based compounds, this detailed structural information can reveal subtle conformational features that govern their biological activity.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is foundational to innovation. However, the potential of these molecules is intrinsically linked to our ability to handle them safely and effectively. This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). It moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that safety protocols are not just followed, but understood.
Hazard Assessment: Understanding the Risks of this compound
Before selecting any PPE, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for novel compounds is often limited, we can infer significant risks from available Safety Data Sheets (SDS), the compound's physical state, and its chemical class.
-
Known Hazards from Analogues and Available Data : The SDS for the structurally similar 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Precautionary statements for this compound itself explicitly mandate the use of protective gloves, clothing, and eye/face protection.[3]
-
Physical Form Hazard : This compound is typically a solid or powder. Powdered chemicals present a significant inhalation risk, as they can easily become airborne during handling, weighing, and transfer.[4] The SDS specifically recommends avoiding dust formation.[5]
-
Chemical Class Hazard (Brominated Heterocycles) : Brominated organic compounds as a class demand careful handling.[6] Bromine's high reactivity means these molecules can be reactive intermediates.[7][8] Furthermore, halogenated organic waste is typically classified as hazardous and requires specific disposal procedures.[9][10]
Given these factors, a prudent approach dictates treating this compound with a high degree of caution, assuming it is irritating to the skin, eyes, and respiratory system, with unknown long-term toxicological properties.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on a combination of engineering controls and personal protective equipment. PPE should be considered the final barrier between the researcher and the chemical hazard.[11]
Primary Engineering Control: The Chemical Fume Hood
All work involving the handling of this compound, especially when dealing with the solid powder, must be conducted within a properly functioning and certified chemical fume hood.[10] This is the primary method to prevent exposure to airborne substances and should be used in conjunction with the PPE outlined below.[12]
Tier 1: Foundational PPE for All Operations
This level of protection is mandatory for any work in the laboratory where this chemical is present.
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and airborne dust.[5][13] For procedures with a higher risk of splashing, such as during quenching or extractions, a full-face shield should be worn over the chemical splash goggles.[13][14]
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is required.[5] This provides a removable barrier to protect your skin and personal clothing from contamination.[12]
-
Gloves : Disposable nitrile gloves are the standard for providing short-term protection against a broad range of chemicals.[14] It is crucial to inspect gloves for any signs of damage before use and to remove them promptly and correctly if contamination is suspected.[15] Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards.[13]
-
Apparel : Full-length pants and closed-toe shoes are mandatory. Perforated shoes, sandals, or shorts offer no protection and are not permitted.[15]
-
Tier 2: Enhanced Respiratory Protection
Due to the significant risk of inhaling aerosolized powder, additional respiratory protection is essential during specific operations.
-
Respiratory Protection : When weighing or transferring the solid compound, a NIOSH-approved respirator is required.[5] An N95 dust mask is the minimum level of protection. If irritation is experienced or if exposure limits are exceeded, a full-face respirator may be necessary.[5] The use of respirators requires proper training, fit-testing, and adherence to your institution's respiratory protection program.[14]
Operational and Disposal Protocols
Proper procedure is as critical as the PPE itself. The following steps provide a framework for safe handling and disposal.
Step-by-Step Handling Workflow
-
Preparation : Before handling the chemical, designate a specific area within the fume hood for the work. Ensure all necessary equipment, including waste containers, is within arm's reach to minimize movement.
-
Donning PPE : Put on all required PPE (lab coat, goggles, gloves). If weighing the solid, don your respirator before approaching the balance.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound on a disposable weigh boat within the fume hood. Handle the material gently to minimize dust formation.
-
In Solution : Once the compound is in solution, the risk of inhalation is significantly reduced. However, the risks of skin and eye contact remain. Continue to wear all foundational PPE.
-
Post-Handling : After completing the work, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water. Remove all other PPE before leaving the laboratory.
Spill and Disposal Management
-
Spill Response : In case of a small spill, absorb the material with an inert, dry absorbent. Place the absorbed material in a sealed, labeled hazardous waste container.[10] Report any exposure to your supervisor immediately.
-
Waste Disposal : All materials contaminated with this compound, including gloves, weigh boats, and excess reagent, must be disposed of as hazardous chemical waste.[9] Do not place this waste in regular trash or pour it down the sink. The waste container must be clearly labeled and handled according to your institution's hazardous waste guidelines.[10]
Summary of PPE Recommendations
The following table summarizes the required PPE for different laboratory operations involving this compound.
| Task/Operation | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection | Primary Engineering Control |
| Storage/Transport | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not Required | N/A |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | N95 Respirator (Minimum) | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not Required (if in hood) | Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not Required (if in hood) | Chemical Fume Hood |
| Work-up/Spill Cleanup | Face Shield & Goggles | Nitrile Gloves | Lab Coat, Full Coverage | As needed based on spill size | Chemical Fume Hood |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Caption: PPE selection workflow for handling the target compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound | 1000018-56-3 [amp.chemicalbook.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. echemi.com [echemi.com]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. uwlax.edu [uwlax.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
